TCO-PEG36-acid
Description
Properties
Molecular Formula |
C84H163NO40 |
|---|---|
Molecular Weight |
1827.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
InChI Key |
XODRNEMODIMODD-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of TCO-PEG36-acid in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This technical guide focuses on the role of a specific and versatile linker, TCO-PEG36-acid, in the synthesis of PROTACs. This compound is a long-chain polyethylene glycol (PEG) linker functionalized with a terminal trans-cyclooctene (TCO) group and a carboxylic acid. This unique combination of features makes it an invaluable tool for the modular and efficient assembly of PROTACs, particularly through the application of "click chemistry."
The extended PEG chain of this compound enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties. The TCO group is a key reactive handle for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This "click" reaction is highly efficient, proceeds rapidly at room temperature without the need for a cytotoxic copper catalyst, and is orthogonal to most biological functional groups, making it ideal for the final ligation step in PROTAC synthesis. The terminal carboxylic acid provides a convenient point of attachment for either the target protein ligand or the E3 ligase ligand through standard amide bond formation.
This guide will provide an in-depth overview of the synthesis of PROTACs utilizing this compound, including detailed experimental protocols, quantitative data on the efficacy of resulting PROTACs, and visualizations of the synthetic workflow and relevant biological pathways.
Data Presentation
The following table summarizes quantitative data for a BRD4-targeting PROTAC synthesized using a TCO-containing linker, demonstrating the potency and efficacy achievable with this approach. While specific data for a PROTAC utilizing the exact this compound linker is not publicly available, the presented data for a structurally related TCO-containing PROTAC illustrates the potential of this chemical strategy. The in-cell formation of a BRD4-targeting "CLIPTAC" from TCO- and tetrazine-functionalized precursors has been shown to induce significant protein degradation.[1]
| PROTAC Component | Target Protein | Cell Line | Parameter | Value | Reference |
| JQ1-TCO + Tz-thalidomide | BRD4 | HeLa | Degradation | Significant at 10 µM | [1] |
Note: The data above represents the degradation of BRD4 upon in-cell assembly of the PROTAC from its TCO and tetrazine precursors. This demonstrates the feasibility and effectiveness of the TCO-tetrazine click chemistry for inducing protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Amide Coupling: The carboxylic acid of this compound is coupled to a primary or secondary amine on either the target protein ligand or the E3 ligase ligand.
-
TCO-Tetrazine Ligation (Click Chemistry): The TCO group of the functionalized linker is then reacted with a tetrazine-modified partner (the other ligand) to form the final PROTAC.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand
This protocol describes the general procedure for the formation of an amide bond between this compound and a ligand (either for the protein of interest or the E3 ligase) that contains a free amine group.
Materials:
-
This compound
-
Amine-containing ligand (e.g., pomalidomide derivative for CRBN)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the TCO-PEG36-ligand conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: TCO-Tetrazine Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes the final "click" reaction to ligate the TCO-functionalized component with a tetrazine-functionalized ligand.
Materials:
-
TCO-PEG36-ligand conjugate (from Protocol 1)
-
Tetrazine-functionalized ligand (the other binding partner)
-
Anhydrous solvent such as Dimethyl sulfoxide (DMSO) or a mixture of DMF and water.
Procedure:
-
Dissolve the TCO-PEG36-ligand conjugate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the tetrazine-functionalized ligand (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass.
-
Once the reaction is complete, the crude product can be purified by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 3: Western Blot for PROTAC-mediated Protein Degradation
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa cells for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the percentage of protein degradation at each PROTAC concentration. This data can be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the targeted degradation of the BRD4 protein by a PROTAC, which in turn downregulates the expression of the oncogene c-Myc. BRD4 acts as a transcriptional co-activator for c-Myc.[2]
Caption: PROTAC-mediated degradation of BRD4 leading to downregulation of c-Myc expression.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound.
References
The TCO-Tetrazine Reaction: A Technical Deep Dive into a Bioorthogonal Powerhouse
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has rapidly ascended as a premier bioorthogonal ligation strategy. Its exceptional attributes, most notably its extraordinarily fast reaction kinetics and its catalyst-free nature, distinguish it from other "click chemistry" reactions.[1] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine reaction, including its mechanism, quantitative kinetic data, detailed experimental protocols, and its burgeoning applications in drug development and biomedical research.
Core Mechanism: A Rapid and Irreversible Cycloaddition
The TCO-tetrazine reaction is a form of click chemistry that proceeds through a two-step mechanism.[2] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[2] This cycloaddition forms a highly unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[2][3]
The reaction's kinetics are profoundly influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly accelerate the reaction rate by lowering the energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine and the highest occupied molecular orbital (HOMO) of the TCO.
Quantitative Analysis of Reaction Kinetics
A key advantage of the TCO-tetrazine ligation is its exceptionally high second-order rate constants (k₂), which are orders of magnitude greater than many other bioorthogonal reactions. This allows for efficient conjugation at very low, micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects. The reaction rates are influenced by the specific TCO and tetrazine derivatives used, as well as the reaction conditions.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General | |
| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO | ||
| > 800 M⁻¹s⁻¹ | General | ||
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO | ||
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | ||
| 2000 (±400) M⁻¹s⁻¹ | Dipyridal tetrazine and TCO | ||
| up to 10⁷ M⁻¹s⁻¹ | General | ||
| (3,300 ± 40) × 10³ M⁻¹s⁻¹ | s-TCO with 3,6-dipyridyl-s tetrazine | ||
| Reaction pH | 6 - 9 | PBS buffer | |
| 7 - 9 | For TCO-NHS ester reaction with primary amines | ||
| Reaction Temperature | Room Temperature | General | |
| 4°C, 25°C, or 37°C | Depending on the application | ||
| Reaction Time (Protein-Protein Conjugation) | 60 minutes | General | |
| 30 minutes - 2 hours | Depending on reactants and concentrations | ||
| 10 - 30 minutes | Tet2-protein with TCO |
Experimental Protocols
Detailed methodologies for the labeling of biomolecules with TCO and tetrazine moieties, followed by their conjugation, are crucial for successful implementation. The following protocols outline standard procedures for protein labeling and conjugation.
Protocol 1: Labeling a Protein with TCO using an NHS Ester
This protocol describes the covalent attachment of a TCO moiety to a protein via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
TCO-NHS ester (e.g., TCO-PEG-NHS)
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL. If the existing buffer contains primary amines, perform a buffer exchange.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol details the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein (prepared using a similar NHS ester protocol)
-
Compatible reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible buffer.
-
Conjugation: Mix the TCO-labeled and tetrazine-labeled proteins. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance maximum between 510 and 550 nm.
-
Purification (Optional): If necessary, the resulting protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography (SEC).
-
Storage: Store the final conjugate at 4°C.
Applications in Drug Development and Research
The unique characteristics of the TCO-tetrazine reaction have propelled its use in a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics.
-
Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation enables the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogenous and potentially more effective ADCs.
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then "clicks" with the antibody at the target, improving target-to-background ratios and reducing off-target toxicity.
-
Live-Cell Imaging and Labeling: The biocompatibility and catalyst-free nature of the reaction make it ideal for labeling and tracking biomolecules on and inside living cells without causing significant perturbation.
-
Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent or other molecule of interest at a specific location. The reaction itself initiates a cleavage event, providing spatiotemporal control over drug activation.
Conclusion
The TCO-tetrazine reaction represents a significant advancement in the field of bioconjugation. Its unparalleled kinetics, high specificity, and biocompatibility have established it as an indispensable tool for researchers, scientists, and drug development professionals. As research continues to refine TCO and tetrazine structures for enhanced stability and reactivity, the applications of this powerful bioorthogonal reaction are poised to expand even further, driving innovation in targeted therapeutics, advanced diagnostics, and our fundamental understanding of complex biological systems.
References
TCO-PEG36-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG36-acid, a long-chain, monodisperse polyethylene glycol (PEG) linker containing a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid. This reagent is a valuable tool in the field of bioconjugation and is particularly relevant for applications in drug development, diagnostics, and proteomics. Its unique properties facilitate the precise and efficient coupling of molecules through bioorthogonal click chemistry.
Core Properties and Specifications
This compound is characterized by its high purity and defined structure, which are critical for reproducible and well-controlled bioconjugation experiments. The extended PEG36 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.
| Parameter | Value | Reference |
| Molecular Formula | C₈₄H₁₆₃NO₄₀ | [1][2][3][4][5] |
| Molecular Weight | 1827.18 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C |
Principle of Reactivity: TCO-Tetrazine Ligation
The TCO group on the linker reacts specifically and rapidly with a tetrazine (Tz) moiety via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This bioorthogonal reaction is exceptionally fast, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹. A key advantage of this "click chemistry" is its ability to proceed under mild, biocompatible conditions (e.g., in aqueous buffers at room temperature) without the need for a catalyst, making it ideal for conjugating sensitive biological molecules. The reaction is highly specific, avoiding cross-reactivity with other functional groups found in biological systems, and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.
The terminal carboxylic acid of this compound allows for its conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins or antibodies. This is typically achieved by activating the carboxylic acid to form an active ester, which then readily reacts with the amine to form a stable amide bond.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic. The long PEG spacer can help to improve the solubility and stability of the ADC.
-
PROTAC® Development: this compound is employed as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a Proteolysis-Targeting Chimera (PROTAC). PROTACs mediate the ubiquitination and subsequent degradation of target proteins.
-
Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a tetrazine-labeled imaging or therapeutic agent. This strategy can enhance the target-to-background ratio and reduce off-target toxicity.
-
Surface Functionalization: The linker can be used to immobilize biomolecules on surfaces for applications such as biosensors and immunoassays.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Molecule (e.g., an Antibody)
This protocol describes the two-step process of first activating the carboxylic acid of this compound to form an NHS ester, followed by its conjugation to a protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:EDC).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.
Materials:
-
TCO-functionalized Protein A (from Protocol 1)
-
Tetrazine-functionalized Protein B
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B in the reaction buffer. A 1:1 molar ratio is a good starting point, although a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance between 510 and 550 nm.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
-
Analysis:
-
The formation of the conjugate can be confirmed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product. Mass spectrometry can also be used for further characterization.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in using this compound for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
The Trans-Cyclooctene Group in Bioorthogonal Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the trans-cyclooctene (TCO) group in bioorthogonal labeling. We will delve into the core principles of its reactivity, present key quantitative data, and provide detailed experimental protocols for its application in bioconjugation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TCO-based labeling in their work.
Core Principles: The Power of the TCO-Tetrazine Ligation
The utility of the trans-cyclooctene group in bioorthogonal chemistry is primarily defined by its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines (Tz). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of modern bioconjugation.[1][2] The key features that make this ligation so powerful are:
-
Exceptional Reaction Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] This remarkable speed allows for efficient labeling at low, physiologically relevant concentrations of reactants.[2]
-
Biocompatibility: The reaction proceeds readily in aqueous environments, under physiological pH and temperature, without the need for cytotoxic catalysts like copper, which are often required in other "click chemistry" reactions. This makes it ideal for applications in living cells and whole organisms.
-
High Specificity and Orthogonality: The TCO and tetrazine groups are abiotic; they do not react with naturally occurring functional groups found in biological systems. This ensures that the labeling is highly specific and minimizes off-target reactions.
-
Irreversibility and Stability: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond. This irreversible process results in a highly stable conjugate.
The underlying principle of this high reactivity is the significant ring strain of the trans-cyclooctene, which is released during the [4+2] cycloaddition with the electron-deficient tetrazine.
Data Presentation: Reaction Kinetics of TCO Derivatives
The reactivity of the TCO-tetrazine ligation can be tuned by modifying the structure of both the trans-cyclooctene and the tetrazine. More strained TCO derivatives and tetrazines with electron-withdrawing groups generally exhibit faster reaction rates. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with different tetrazine partners.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol/Water |
| trans-cyclooctene (TCO) | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| trans-cyclooctene (TCO) | Methyl-substituted tetrazine | ~1000 | Aqueous Media |
| sTCO (bicyclo[6.1.0]non-4-ene) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | Acetonitrile/PBS |
| sTCO (bicyclo[6.1.0]non-4-ene) | Tetrazine-carbamate | 23800 ± 400 | 25% Acetonitrile/PBS |
| d-TCO (dioxolane-fused TCO) | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 87,265 - 184,892 | Not specified |
| d-TCO (dioxolane-fused TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water (25 °C) |
| cyclopropane-fused TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | Water (25 °C) |
Mandatory Visualizations
Here we provide diagrams to illustrate key mechanisms and workflows associated with TCO-based labeling.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for TCO-PEG36-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of TCO-PEG36-acid to molecules containing primary amines. This procedure is a cornerstone of bioconjugation, enabling the linkage of a trans-cyclooctene (TCO) moiety to proteins, antibodies, or other biomolecules. The TCO group is a key player in bioorthogonal chemistry, reacting with exceptional speed and selectivity with tetrazine partners in a catalyst-free "click" reaction.[1] The inclusion of a long-chain polyethylene glycol (PEG) spacer, specifically a 36-unit PEG, enhances the water solubility of the resulting conjugate, reduces steric hindrance, and can help to mitigate aggregation.[1][2]
The conjugation process is a two-step procedure. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This activation step forms a more stable amine-reactive NHS ester.[3][4] The second step involves the reaction of this activated TCO-PEG36-NHS ester with a primary amine on the target molecule to form a stable amide bond. This protocol is widely applicable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes the generally recommended conditions for the activation and conjugation steps. Optimization for specific applications is highly recommended.
| Parameter | Activation Step (EDC/NHS) | Conjugation Step (Amine Coupling) |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | MES Buffer | Phosphate-Buffered Saline (PBS) |
| Molar Ratio (EDC:NHS:Acid) | 1-2:1:1 (optimization may be required) | - |
| Molar Excess of TCO-PEG36-NHS Ester to Amine | - | 5 to 20-fold excess |
| Reaction Time | 15 - 60 minutes | 30 minutes - 2 hours |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
Experimental Protocols
This protocol is a general guideline for the conjugation of this compound to a primary amine-containing protein. The amounts and volumes should be adjusted based on the specific properties of the molecule to be conjugated.
Materials and Reagents
-
This compound
-
Protein or other molecule with primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation to a primary amine.
Step 1: Preparation of Reagents
-
Protein Preparation: If your protein sample is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (PBS, pH 7.2-7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC and NHS/sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer (MES, pH 5.0-6.0). Prepare these solutions immediately before use as EDC is moisture-sensitive and NHS esters can hydrolyze.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add the EDC and NHS (or sulfo-NHS) stock solutions to the this compound solution. A molar ratio of 1.5:1.5:1 (EDC:NHS:this compound) is a good starting point.
-
Incubate the reaction for 15-60 minutes at room temperature.
Step 3: Conjugation to the Primary Amine
-
Add the activated TCO-PEG36-NHS ester solution from Step 2 to the prepared protein solution. A 10- to 20-fold molar excess of the TCO reagent to the protein is recommended, but this should be optimized.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C overnight.
Step 4: Quenching the Reaction
-
(Optional but recommended) Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove excess this compound and other small molecule reagents by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Collect the fractions containing the purified protein conjugate.
Step 6: Characterization
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of labeling (DOL), which is the number of TCO molecules per protein, can be determined by methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the attached TCO-PEG36 moieties. SDS-PAGE can also provide a qualitative assessment of conjugation, as the PEG chain will cause a shift in the apparent molecular weight of the protein.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformations and logical flow of the this compound conjugation protocol.
Caption: Chemical logic of this compound conjugation to a primary amine.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using TCO-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] This document provides detailed application notes and protocols for the use of TCO-PEG36-acid, a high-quality linker designed for the development of next-generation ADCs through bioorthogonal click chemistry.
This compound is a heterobifunctional linker featuring a Trans-Cyclooctene (TCO) group and a terminal carboxylic acid. This architecture offers a streamlined, two-stage conjugation strategy:
-
Payload Conjugation: The carboxylic acid moiety allows for the stable attachment of an amine-containing cytotoxic payload via a robust amide bond.
-
Bioorthogonal Ligation: The TCO group serves as a highly reactive dienophile for the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody.[2] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, biocompatible conditions without the need for a copper catalyst.[3]
The long, discrete 36-unit polyethylene glycol (PEG) chain is a key feature, enhancing the hydrophilicity of the linker. This can improve the aqueous solubility of ADCs carrying hydrophobic payloads, reduce the propensity for aggregation, and potentially lead to improved pharmacokinetic properties and overall stability.[4][5]
Chemical Properties and Specifications
The this compound linker is a monodisperse PEG reagent, ensuring batch-to-batch consistency and leading to more homogeneous ADC preparations.
| Property | Specification | Reference |
| Product Name | This compound | |
| Molecular Formula | C84H163NO40 | |
| Molecular Weight | 1827.2 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, desiccated. Protect from light. | |
| Purity | ≥90% | |
| Reactive Groups | Trans-Cyclooctene (TCO), Carboxylic Acid (-COOH) |
Note: TCO reagents have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
ADC Development Workflow
The development of an ADC using the this compound linker follows a sequential, three-stage process: conjugation of the payload to the linker, modification of the antibody with a tetrazine handle, and the final bioorthogonal ligation to form the ADC. Each stage is followed by purification and characterization steps to ensure quality and consistency.
Caption: Experimental workflow for ADC development using this compound.
Experimental Protocols
These protocols provide a general framework. Optimization of molar equivalents, reaction times, and purification methods may be necessary for specific antibodies and payloads.
Protocol 1: Conjugation of Cytotoxic Payload to this compound
This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching solution: 1 M Hydroxylamine, pH 8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Reagent Preparation:
-
Allow this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMF.
-
Prepare a 100 mM stock solution of EDC in Reaction Buffer.
-
Prepare a 100 mM stock solution of Sulfo-NHS in Reaction Buffer.
-
Prepare a 20 mM stock solution of the amine-containing payload in anhydrous DMF.
-
-
Activation of this compound:
-
In a microfuge tube, add 1.2 equivalents of EDC stock solution and 1.5 equivalents of Sulfo-NHS stock solution to 1 equivalent of the this compound solution.
-
Vortex briefly and incubate at room temperature for 15-30 minutes to form the reactive Sulfo-NHS ester.
-
-
Conjugation to Payload:
-
To the activated linker solution, add 1.0 equivalent of the payload stock solution.
-
If the payload is a hydrochloride salt, add 2-3 equivalents of DIPEA to neutralize the acid and facilitate the reaction.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight, protected from light.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted Sulfo-NHS ester, add a small volume of the quenching solution and incubate for 30 minutes.
-
-
Purification:
-
Purify the TCO-PEG36-Payload conjugate using an RP-HPLC system with a suitable C18 column. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product.
-
Collect fractions and analyze by LC-MS to identify the correct product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final TCO-PEG36-Payload conjugate by LC-MS and/or NMR.
-
Lyophilize the pure fractions and store the final product at -20°C under desiccated conditions, protected from light.
-
Protocol 2: Preparation of Tetrazine-Modified Antibody
This protocol details the modification of antibody lysine residues with a tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in a phosphate-free buffer
-
Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM Borate Buffer, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Tetrazine-NHS Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 60-90 minutes with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.
-
-
Characterization:
-
Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL, average number of tetrazines per mAb) using UV-Vis spectroscopy or mass spectrometry.
-
Store the mAb-Tz at 4°C until use.
-
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol describes the final, rapid conjugation of the TCO-PEG36-Payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 2
-
TCO-PEG36-Payload from Protocol 1
-
Conjugation Buffer: PBS, pH 7.4
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the TCO-PEG36-Payload in DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction tube, add a 1.5 to 3.0 molar excess of the TCO-PEG36-Payload stock solution to the mAb-Tz solution. The reaction is extremely fast and is often complete within 30-60 minutes at room temperature.
-
Gently mix the solution and incubate at room temperature for 1-2 hours to ensure complete reaction.
-
-
Purification:
-
Purify the final ADC to remove unreacted TCO-PEG36-Payload and any potential aggregates.
-
SEC is commonly used for this purpose. HIC can also be used and has the added benefit of separating ADC species with different Drug-to-Antibody Ratios (DARs).
-
-
Final ADC Formulation:
-
Exchange the purified ADC into a suitable formulation buffer.
-
Determine the final protein concentration and store at 4°C (short-term) or -80°C (long-term).
-
ADC Characterization and Quality Control
Thorough characterization is essential to ensure the quality, consistency, and performance of the final ADC.
Caption: Key characterization assays for ADC quality control.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that significantly impacts ADC efficacy and safety. Several methods can be used for its determination.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chrom. (HIC) | Separates ADC species based on hydrophobicity. Species with different numbers of conjugated drugs elute at different times. | Provides information on the distribution of DAR species (DAR 0, 2, 4, etc.). | Requires method development; may not resolve all species perfectly. |
| Liquid Chromatography-Mass Spec. (LC-MS) | Measures the precise molecular weight of the intact or reduced ADC, allowing for direct calculation of the number of conjugated payloads. | Highly accurate and provides detailed information on DAR distribution. | Requires specialized equipment; data analysis can be complex. |
| UV-Vis Spectrophotometry | Calculates DAR based on the absorbance of the antibody (at 280 nm) and the payload (at its λmax), using the Beer-Lambert law. | Simple, fast, and does not require extensive separation. | Provides only the average DAR; requires that the payload has a unique chromophore. |
Expected Results: Using site-specific or bioorthogonal conjugation methods like the TCO-tetrazine reaction typically yields ADCs with a more defined and narrow DAR distribution (e.g., predominantly DAR2 or DAR4 depending on the modification strategy) compared to stochastic cysteine or lysine conjugation. A study using a TCO-MMAE linker conjugated to engineered cysteines on a diabody achieved a well-defined DAR of 4.
In Vitro Stability and Cytotoxicity
Plasma Stability: The stability of the ADC in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
-
Protocol: Incubate the ADC in human and/or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours). The amount of intact ADC or the release of free payload can be quantified using affinity capture LC-MS.
-
Expected Outcome: The TCO-tetrazine linkage forms a stable dihydropyridazine bond. ADCs constructed with this chemistry are expected to show high stability with minimal payload deconjugation over several days. A study of a TCO-linked ADC showed that 75% of the TCO remained reactive in vivo after 24 hours, indicating good stability.
In Vitro Cytotoxicity: The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) on antigen-positive and antigen-negative cancer cell lines.
-
Protocol: Seed antigen-positive and antigen-negative cells in 96-well plates. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. After 72-120 hours, assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based method.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Results: The ADC should exhibit potent, dose-dependent killing of antigen-positive cells while showing significantly lower toxicity towards antigen-negative cells. The IC50 value is highly dependent on the payload's potency, the target antigen expression level, and the ADC's internalization rate. For potent payloads, IC50 values are often in the low ng/mL to pg/mL range on target-positive cells. The inclusion of a long PEG linker, such as PEG36, may in some cases slightly reduce in vitro potency compared to shorter or no PEG linkers, but this is often compensated by improved pharmacokinetics and enhanced in vivo efficacy.
Summary and Conclusion
This compound is a versatile and powerful linker for the development of advanced Antibody-Drug Conjugates. The combination of a stable payload attachment site, a hydrophilic PEG spacer, and a highly efficient bioorthogonal TCO handle enables the streamlined production of homogeneous and well-defined ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to leverage this technology, facilitating the creation of novel, targeted therapeutics with potentially improved safety and efficacy profiles. Careful characterization of the final conjugate, particularly the Drug-to-Antibody ratio and in vitro performance, is critical for successful ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. TCO-PEG36-acid is a heterobifunctional linker designed for the facile and efficient surface functionalization of nanoparticles. This linker possesses two key functionalities:
-
A trans-cyclooctene (TCO) group: This strained alkyne readily participates in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules. This reaction is exceptionally fast, highly specific, and occurs under mild, catalyst-free conditions, making it ideal for conjugating targeting ligands, imaging agents, or other biomolecules to the nanoparticle surface.
-
A carboxylic acid (-COOH) group: This terminal group allows for the covalent attachment of the linker to nanoparticles displaying primary amine (-NH2) groups on their surface through stable amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS).
-
A polyethylene glycol (PEG)36 spacer : This long, hydrophilic chain enhances the aqueous solubility and stability of the modified nanoparticles, reduces non-specific protein adsorption (biofouling), and can prolong their circulation time in vivo by minimizing uptake by the reticuloendothelial system (RES).[1][2][3]
These application notes provide a comprehensive guide to the use of this compound for nanoparticle surface modification, including detailed experimental protocols, expected characterization data, and potential applications in targeted therapy.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
Successful surface modification with this compound and subsequent conjugation of a targeting ligand can be monitored by assessing changes in the nanoparticle's physicochemical properties. The following table provides representative data for a model 100 nm amine-functionalized nanoparticle at each stage of modification.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 100 ± 5 | < 0.15 | +35 ± 5 |
| TCO-PEG36-Nanoparticles | 120 ± 7 | < 0.20 | -5 ± 3 |
| Targeting Ligand-TCO-PEG36-Nanoparticles | 125 ± 8 | < 0.20 | -8 ± 4 |
Note: The data presented are representative examples and the actual values will vary depending on the nanoparticle type, size, and the specific targeting ligand used.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the this compound linker to nanoparticles bearing surface primary amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM Glycine in PBS
-
Washing Buffer: PBS or deionized water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired concentration (e.g., 10-fold molar excess relative to surface amine groups).
-
Activation of Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming a more stable NHS ester.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG36-NHS ester solution to the nanoparticle dispersion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the TCO-PEG36-functionalized nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times.
-
-
Final Product: Resuspend the purified TCO-PEG36-Nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and characterization.
Protocol 2: Tetrazine-TCO Click Chemistry for Ligand Conjugation
This protocol details the bioorthogonal reaction between the TCO-functionalized nanoparticles and a tetrazine-modified targeting ligand (e.g., antibody, peptide, or small molecule).
Materials:
-
TCO-PEG36-Nanoparticles
-
Tetrazine-functionalized targeting ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation: Disperse the TCO-PEG36-Nanoparticles in the Reaction Buffer to the desired concentration.
-
Ligand Preparation: Dissolve the tetrazine-functionalized targeting ligand in the Reaction Buffer.
-
Click Reaction:
-
Add the tetrazine-functionalized ligand solution to the nanoparticle dispersion. A slight molar excess (1.1 to 2-fold) of the tetrazine ligand relative to the surface TCO groups is recommended to ensure complete reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is typically rapid.
-
-
Purification:
-
Purify the ligand-conjugated nanoparticles using a suitable method to remove the unreacted ligand. Options include:
-
Centrifugation: For larger nanoparticles.
-
Size Exclusion Chromatography (SEC): For a higher degree of purification.
-
Dialysis: For removing small molecule ligands.
-
-
-
Final Product: The purified Targeting Ligand-TCO-PEG36-Nanoparticles are ready for characterization and downstream applications.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the two-step process for the surface modification of nanoparticles with this compound and subsequent ligand conjugation.
Caption: Workflow for nanoparticle surface functionalization.
Targeted Signaling Pathways
Nanoparticles functionalized with specific targeting ligands via this compound can be designed to interfere with key signaling pathways implicated in diseases such as cancer.[4][5]
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or peptides) can block this pathway.
Caption: Inhibition of the EGFR signaling pathway.
2. Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Nanoparticles can be engineered to deliver anti-angiogenic agents or to directly target VEGF receptors (VEGFR) on endothelial cells.
Caption: Inhibition of the VEGF signaling pathway.
Conclusion
This compound is a versatile and powerful tool for the surface modification of nanoparticles. The combination of a stable conjugation chemistry (EDC/NHS) with a highly efficient and bioorthogonal click reaction (tetrazine-TCO) provides a robust platform for the development of sophisticated nanoparticle-based systems for targeted drug delivery, in vivo imaging, and diagnostics. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this technology in their work.
References
- 1. Targeted anti-cancer therapy: Co-delivery of VEGF siRNA and Phenethyl isothiocyanate (PEITC) via cRGD-modified lipid nanoparticles for enhanced anti-angiogenic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-targeted humanized single chain antibody fragment functionalized silica nanoparticles for precision therapy of cancer. | Semantic Scholar [semanticscholar.org]
- 3. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Application of Inorganic Nanoparticles in Molecular Targeted Cancer Therapy: EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCO-PEG36-acid Reaction with Tetrazine-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.[1][2][3] This "click chemistry" reaction is distinguished by its exceptionally fast kinetics and its ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This high reactivity allows for efficient conjugation at low concentrations, minimizing potential toxicity and preserving the integrity of biological systems.
TCO-PEG36-acid is a long-chain, monodisperse polyethylene glycol (PEG) reagent functionalized with a TCO group and a terminal carboxylic acid. The extensive PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting bioconjugate. The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC). This reagent is particularly valuable for applications requiring a flexible, hydrophilic linker between two molecular entities.
Reaction Mechanism
The reaction proceeds via an iEDDA cycloaddition between the electron-poor tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product. The disappearance of the characteristic pinkish/red color of the tetrazine (absorbance between 510-550 nm) can be used to monitor the reaction's progress.
Key Applications
The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various fields of biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Live-Cell Imaging and In Vivo Imaging: The high biocompatibility and rapid kinetics make it ideal for labeling and tracking biomolecules in living cells and organisms without significant perturbation.
-
PROTACs: this compound can be used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
-
Biomolecule Conjugation: Versatile tool for linking proteins, peptides, nucleic acids, and lipids for a wide range of applications.
-
Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent.
Quantitative Data
The reaction kinetics of the TCO-tetrazine ligation are a key advantage. The following table summarizes typical reaction parameters.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 800 - 1 x 10⁶ M⁻¹s⁻¹ | Varies with the specific TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine can increase the reaction rate. |
| Reaction Time | 5 - 60 minutes | Typically rapid at micromolar concentrations and room temperature. |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad range of physiological pH values. |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at both room temperature and physiological temperatures. |
| Biocompatibility | High | No catalyst is required, avoiding the cytotoxicity associated with copper-catalyzed click chemistry. |
Experimental Protocols
Protocol 1: Modification of a Biomolecule (e.g., Protein) with Tetrazine-NHS Ester
This protocol describes the labeling of a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Bicarbonate buffer (100 mM, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns
Procedure:
-
Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520 nm).
Protocol 2: Conjugation of this compound to a Tetrazine-Modified Biomolecule
This protocol details the reaction between a tetrazine-modified biomolecule and this compound. Note that the carboxylic acid on this compound must first be activated (e.g., to an NHS ester) or reacted directly with an amine-containing biomolecule using EDC chemistry. The following protocol assumes the use of a pre-activated TCO-PEG36-NHS ester or a similar amine-reactive TCO reagent for simplicity in reacting with a tetrazine-modified biomolecule that presents an available amine. For the direct reaction, this protocol outlines the click chemistry step.
Materials:
-
Tetrazine-modified biomolecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activation of the carboxylic acid, or a pre-activated TCO-PEG-NHS ester.
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Spin Desalting Columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-modified biomolecule in the reaction buffer. Dissolve the this compound (or its activated form) in a compatible solvent (e.g., DMSO, then dilute in reaction buffer).
-
Reaction Mixture: Combine the tetrazine-modified biomolecule and the TCO-PEG36 reagent in the reaction buffer. A 1.1 to 1.5 molar excess of the TCO reagent relative to the tetrazine-modified biomolecule is often recommended to ensure complete consumption of the tetrazine.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification: Purify the resulting conjugate to remove any excess TCO reagent using SEC or a spin desalting column.
-
Analysis: Analyze the final conjugate using SDS-PAGE, which should show a shift in molecular weight corresponding to the addition of the TCO-PEG36 moiety. Further characterization can be performed using mass spectrometry.
Visualizations
Caption: TCO-Tetrazine iEDDA Reaction Mechanism.
Caption: Workflow for this compound Bioconjugation.
References
Application Note: Quantitative Analysis of TCO-PEG36-acid Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal "click chemistry" reaction, noted for its exceptional speed and selectivity in aqueous environments without the need for a catalyst.[1][2][3] TCO-PEG36-acid is a bifunctional linker featuring a TCO group for this rapid ligation and a terminal carboxylic acid. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine residues on proteins and antibodies.[4] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[5]
Accurate quantification of the conjugation efficiency—determining the average number of this compound linkers attached to a target biomolecule, often termed the Degree of Labeling (DOL)—is critical for ensuring the quality, consistency, and performance of the final conjugate, particularly in therapeutic and diagnostic applications like antibody-drug conjugates (ADCs). This document provides detailed protocols and data analysis strategies for quantifying the efficiency of this initial conjugation step.
Conjugation Workflow Overview
The overall process involves two key stages: first, the conjugation of the this compound linker to an amine-containing biomolecule, and second, the analysis of this conjugate to determine the DOL.
Figure 1. General workflow for conjugating this compound to a biomolecule and quantifying the efficiency.
Quantitative Analysis Methods
Several analytical techniques can be employed to determine the conjugation efficiency. The combination of chromatographic separation and mass analysis often provides the most comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the unconjugated biomolecule from the TCO-conjugated species. Peak integration allows for the quantification of each component in the mixture.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. While the mass addition of a single this compound linker is often too small to cause a significant shift in retention time for a large protein, SEC-HPLC is excellent for identifying and quantifying high molecular weight aggregates that may form during the conjugation process.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a highly effective method for determining the distribution of linker-conjugated species, especially for antibodies. The TCO group increases the hydrophobicity of the biomolecule. Each additional linker results in a slightly longer retention time, allowing for the separation and quantification of species with different DOLs (e.g., DOL 0, 1, 2, 3, etc.). The average DOL can be calculated from the integrated peak areas of the different species.
-
Reverse-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry (LC-MS), RP-LC can be used to separate conjugates, particularly for smaller proteins or peptides.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio and is the most direct method for confirming covalent modification and determining the DOL. By comparing the mass of the unconjugated biomolecule to the conjugated product, the number of attached linkers can be precisely determined.
-
Electrospray Ionization (ESI-MS): Often coupled with LC, ESI-MS is used to analyze the intact or subunit (e.g., light and heavy chains of an antibody) mass of the conjugate. Deconvolution of the resulting mass spectrum reveals the masses of the different species present, from which the DOL can be calculated.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Provides a rapid analysis of the molecular weights present in a sample and is useful for confirming the mass shift corresponding to the attached linkers.
UV-Vis Spectroscopy
This method can be used if the TCO linker or the target biomolecule has a distinct chromophore. According to the Beer-Lambert law, absorbance is directly proportional to concentration. While less precise than HPLC or MS for determining DOL distribution, it can be a quick method for confirming the presence of the TCO group if a TCO-derivative with a strong UV absorbance is used. However, TCO itself does not have a strong, unique absorbance separate from a protein's absorbance at 280 nm, making this method less applicable for standard this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and Sulfo-NHS for conjugation to lysine residues on a monoclonal antibody (mAb, ~150 kDa).
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
This compound (MW ≈ 1827.2 Da)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
-
Activation and Conjugation:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (TCO:EDC:Sulfo-NHS). Vortex briefly.
-
Immediately add the desired molar excess of the activated TCO-linker mixture to the antibody solution. A starting point is a 10-fold molar excess of linker to mAb.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 10 minutes at room temperature.
-
-
Purification:
-
Remove unreacted TCO-linker and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions. Measure the protein concentration using a standard method (e.g., BCA assay or A280).
-
Protocol 2: Quantification of DOL by HIC-HPLC
Instrumentation & Columns:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the purified TCO-conjugated mAb and the unconjugated control mAb to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the unconjugated mAb (DOL 0).
-
Peaks eluting after the main unconjugated peak correspond to species with increasing DOLs (DOL 1, DOL 2, etc.).
-
Integrate the area of all peaks.
-
Calculate the average DOL using the following formula: Average DOL = (Σ (Peak Area_i * DOL_i)) / (Σ Peak Area_i) where i is the number of linkers attached (0, 1, 2...).
-
Protocol 3: Quantification of DOL by LC-MS
Procedure:
-
Sample Preparation: Dilute the purified conjugate and unconjugated control to 0.1-1 mg/mL in an appropriate buffer. For analysis of antibody subunits, the sample may need to be reduced (e.g., with DTT) and separated by RP-HPLC prior to MS analysis.
-
Mass Analysis:
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw spectrum to obtain the zero-charge mass profile.
-
Identify the mass of the unconjugated biomolecule (M_unconjugated).
-
Identify the masses of the conjugated species (M_conjugated).
-
Calculate the DOL for each species: DOL = (M_conjugated - M_unconjugated) / M_linker (where M_linker is the mass of the this compound linker minus the mass of H₂O lost during amide bond formation).
-
The relative abundance of the different species can be determined from the deconvoluted spectrum to calculate an average DOL.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison and reporting.
Table 1: Example HIC-HPLC Data for a TCO-Conjugated mAb
| Peak ID | Retention Time (min) | Assigned DOL | Peak Area (%) |
| 1 | 12.5 | 0 (Unconjugated) | 15.2 |
| 2 | 14.1 | 1 | 35.8 |
| 3 | 15.8 | 2 | 38.5 |
| 4 | 17.2 | 3 | 10.5 |
| 5 | 18.5 | 4 | 0.0 |
| Calculated Average DOL: ((00.152) + (10.358) + (20.385) + (30.105)) / 1 = 1.44 |
Table 2: Example Deconvoluted Mass Spectrometry Data for a TCO-Conjugated mAb
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb (DOL 0) | 148,500 | 148,502 | 15 |
| mAb + 1 Linker (DOL 1) | 150,309 | 150,310 | 36 |
| mAb + 2 Linkers (DOL 2) | 152,118 | 152,120 | 39 |
| mAb + 3 Linkers (DOL 3) | 153,927 | 153,928 | 10 |
| Note: Expected mass for conjugated species = Mass of mAb + (DOL * (Mass of this compound - 18.015 Da)) |
Logical Relationship Diagram
This diagram illustrates the relationship between the experimental output and the final calculated value.
Figure 2. Relationship between analytical data and the final determination of the Average Degree of Labeling.
References
Application Notes and Protocols for the Purification of TCO-PEG36-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG36-acid is a long-chain, monodisperse polyethylene glycol (PEG) reagent featuring a trans-cyclooctene (TCO) functional group and a terminal carboxylic acid. The TCO moiety allows for rapid and specific bioorthogonal conjugation to tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] The hydrophilic PEG36 spacer enhances solubility and reduces steric hindrance, making this an important linker in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[3][4]
The purity of this compound is critical for ensuring the efficiency and reproducibility of subsequent conjugation reactions. This document provides detailed protocols for the purification and analysis of this compound conjugates, addressing common impurities and outlining robust analytical techniques for quality control.
Potential Impurities in this compound Preparations
The synthesis of this compound can result in several impurities that may affect its reactivity and the quality of the final conjugate. Understanding these potential impurities is crucial for developing an effective purification strategy.
Common Impurities:
-
Isomers: The primary impurity of concern is the cis-cyclooctene (CCO) isomer of the TCO group. The high ring strain of the trans-isomer, which is essential for its high reactivity with tetrazines, also makes it susceptible to isomerization to the more stable but significantly less reactive cis-isomer.[5]
-
Unreacted Starting Materials: Residual amounts of the PEG36-acid precursor and the TCO-containing starting material may be present.
-
Side-Reaction Products: The synthesis process may lead to the formation of various side-products, which can be difficult to characterize without appropriate analytical methods.
-
Hydrolysis Products: Depending on the synthetic route and storage conditions, hydrolysis of ester linkages within the molecule can occur.
Purification Strategies
The primary methods for purifying this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reverse-Phase HPLC (RP-HPLC): This is the most effective method for separating the desired this compound from its isomers and other small molecule impurities based on differences in hydrophobicity.
-
Size-Exclusion Chromatography (SEC): SEC is useful for removing high-molecular-weight aggregates or low-molecular-weight contaminants.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the purification and analysis of TCO-PEG-acid conjugates. The data presented here is illustrative and may vary depending on the specific synthesis batch and instrumentation.
Table 1: RP-HPLC Purification of this compound
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC Area %) | 85% | >95% |
| Major Impurity (Isomer) | ~10% (cis-isomer) | <2% (cis-isomer) |
| Other Impurities | ~5% | <3% |
| Recovery Yield | N/A | 80-90% |
Table 2: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 3: LC-MS Analysis of Purified this compound
| Parameter | Observed Value | Expected Value |
| Molecular Weight (M) | 1827.2 | 1827.18 |
| Major Ion Species | [M+H]+, [M+Na]+ | N/A |
| Purity (by TIC) | >98% | N/A |
Table 4: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~5.5-5.8 | Olefinic protons of TCO |
| ~3.64 | Methylene protons of PEG backbone (-O-CH₂-CH₂-) |
| ~2.0-2.5 | Allylic protons of TCO |
| ~1.2-1.8 | Aliphatic protons of TCO |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound
This protocol provides a general method for the purification of this compound using a preparative RP-HPLC system.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 10 µm)
-
Preparative HPLC system with UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
HPLC System Setup:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Set the UV detector to monitor at 220 nm.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes). The optimal gradient may need to be determined empirically.
-
Collect fractions corresponding to the major peak, which should be the desired this compound.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is for the analysis of the purity of this compound.
Materials:
-
Purified this compound
-
HPLC-grade water and acetonitrile
-
TFA
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a 50:50 water/acetonitrile mixture.
-
Mobile Phase Preparation: As described in Protocol 1.
-
HPLC System Setup:
-
Equilibrate the analytical C18 column with the initial gradient conditions.
-
Set the UV detector to 220 nm.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run the gradient as specified in Table 2.
-
Integrate the peaks to determine the area percentage of the main peak, which corresponds to the purity.
-
Protocol 3: LC-MS Analysis for Identity Confirmation
This protocol confirms the identity of the purified product by mass spectrometry.
Materials:
-
Purified this compound
-
LC-MS grade water and acetonitrile
-
Formic acid (FA)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in 50:50 water/acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in acetonitrile.
-
-
LC-MS System Setup:
-
Use a C18 column suitable for LC-MS.
-
Apply a suitable gradient to elute the compound.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 500-2000) in positive ion mode.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Process the data to identify the molecular ions corresponding to the this compound.
-
Protocol 4: ¹H NMR for Structural Confirmation and Purity
This protocol is used to confirm the chemical structure and assess the purity of the this compound.
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the TCO and PEG protons. The ratio of these integrals can be used to confirm the structure.
-
The absence of significant impurity peaks confirms the high purity of the sample.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Relationship between properties and analytical methods.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Constructing Fluorescent Probes with TCO-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG36-acid for the construction of fluorescent probes. This advanced linker enables the covalent attachment of a trans-cyclooctene (TCO) moiety to a fluorescent dye, which can then be used for highly specific and efficient bioorthogonal "click chemistry" reactions with tetrazine-modified biomolecules. The inclusion of a long, hydrophilic 36-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting probe, making it an ideal tool for a wide range of applications in research and drug development, including live-cell imaging and in vivo studies.
Principle of the Technology
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and bioorthogonal reaction between a TCO group and a tetrazine (Tz) moiety.[1][2] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it exceptionally well-suited for applications in living systems.[1][2]
The construction of a fluorescent probe using this compound typically involves a two-stage process:
-
Probe Synthesis: The carboxylic acid group of this compound is activated and covalently coupled to an amine-functionalized fluorophore. This creates a stable TCO-PEG36-fluorophore conjugate.
-
Bioorthogonal Labeling: The TCO-functionalized fluorescent probe is then introduced to a biological system containing a tetrazine-modified target molecule (e.g., a protein, antibody, or small molecule). The TCO and tetrazine groups rapidly and specifically "click" together, forming a stable covalent bond and thereby labeling the target with the fluorescent probe.[1]
A key advantage of the TCO-tetrazine ligation is its potential for fluorogenicity. The tetrazine moiety can quench the fluorescence of a nearby dye. Upon the iEDDA reaction, this quenching effect is relieved, leading to a significant increase in the fluorescence signal upon labeling, which inherently improves the signal-to-noise ratio.
Data Presentation
The following tables summarize key quantitative data for fluorescent probes constructed using TCO-linker technology. It is important to note that specific values can vary depending on the fluorophore, the specific tetrazine derivative, and the experimental conditions.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO and Dipyridyl Tetrazine | 2000 ± 400 | 9:1 Methanol/Water | |
| TCO and Tetrazine | up to 1000 | Aqueous Buffer | |
| TCO and Tetrazine | > 800 | Aqueous Buffer |
Table 2: Photophysical Properties of a TCO-Tetrazine-Linked Fluorophore (Example)
| Fluorophore System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Turn-on Ratio | Reference |
| ATTO 488 MeTet (before ligation) | 501 | 523 | ~0.1 | 90,000 | - | |
| ATTO 488 MeTet (after ligation with TCO) | 501 | 523 | ~0.8 | 90,000 | up to 30-fold | |
| Self-Assembled Nanoparticles with TCO | - | - | 0.46 | - | - |
Experimental Protocols
Protocol 1: Synthesis of a TCO-PEG36-Fluorophore Probe
This protocol describes the coupling of this compound to an amine-containing fluorescent dye using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-functionalized fluorescent dye (e.g., Alexa Fluor 488 amine, Cy5 amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the amine-functionalized fluorescent dye in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
-
Activation of this compound:
-
In a reaction vial, dissolve this compound (1 equivalent) in the Reaction Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Conjugation to Amine-Fluorophore:
-
Immediately add the amine-functionalized fluorescent dye (1-1.2 equivalents) dissolved in a minimal amount of DMSO to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG36-fluorophore conjugate from unreacted components using size-exclusion chromatography or reverse-phase HPLC.
-
Collect fractions and analyze by UV-Vis spectroscopy to identify the fractions containing the labeled probe.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the concentration of the purified probe using UV-Vis spectroscopy.
-
Store the purified probe in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light.
-
Protocol 2: Bioorthogonal Labeling of a Tetrazine-Modified Protein in Live Cells
This protocol provides a general workflow for labeling live cells expressing a tetrazine-modified protein with a TCO-PEG36-fluorophore probe.
Materials:
-
Live cells expressing a tetrazine-modified protein of interest
-
Purified TCO-PEG36-fluorophore probe
-
Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate the cells on a suitable imaging dish or slide and culture overnight to allow for adherence.
-
-
Probe Preparation:
-
Prepare a working solution of the TCO-PEG36-fluorophore probe in live-cell imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the PBS with the TCO-PEG36-fluorophore probe solution.
-
Incubate the cells for 10-60 minutes at 37°C in a cell culture incubator. The incubation time may need to be optimized.
-
-
Washing:
-
Remove the probe solution and wash the cells three to five times with pre-warmed live-cell imaging buffer to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Synthesis of a TCO-functionalized fluorescent probe.
Caption: Workflow for bioorthogonal labeling and imaging.
Caption: Principle of fluorogenic TCO-tetrazine ligation.
References
Troubleshooting & Optimization
minimizing side reactions with TCO-PEG36-acid
Welcome to the technical support center for TCO-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a 36-unit polyethylene glycol (PEG) spacer. Its primary use is in a two-step bioconjugation process:
-
The carboxylic acid is activated (commonly with EDC and NHS) to react with primary amines (like lysine residues on proteins) to form a stable amide bond.
-
The TCO group then undergoes a highly efficient and bioorthogonal "click" reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with a tetrazine-labeled molecule.[1][2]
The long, hydrophilic PEG36 spacer enhances water solubility and minimizes steric hindrance during conjugation.[3]
Q2: What is the main cause of this compound instability and how can I prevent it?
The primary cause of instability is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO).[3][4] This isomerization can significantly reduce the efficiency of the subsequent ligation with tetrazine.
Prevention Strategies:
-
Storage: Store this compound and any TCO-modified molecules at -20°C or below, under desiccated conditions.
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF and minimize freeze-thaw cycles.
-
Reaction Conditions: Be aware that components in some cell culture media (like thiamine degradation products) can catalyze isomerization. High concentrations of thiols may also promote isomerization, though this is more pronounced for highly strained TCO derivatives.
Q3: What are the optimal pH conditions for the two-step conjugation process?
The two main reactions have different optimal pH ranges:
-
Carboxylic Acid Activation (with EDC/NHS): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common choice for this activation step.
-
Amine Coupling (NHS ester reaction): The reaction of the newly formed NHS-ester with primary amines is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5. Buffers like phosphate-buffered saline (PBS) are commonly used.
It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates during the respective steps, as they will compete with the intended reaction.
Q4: How can I monitor the progress of the TCO-tetrazine ligation reaction?
The TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic color and a distinct UV-Vis absorbance peak around 520-550 nm. The progress of the reaction can be followed by the disappearance of this absorbance as the tetrazine is consumed.
Troubleshooting Guides
Issue 1: Low Yield of Amine Conjugation (TCO-labeling step)
If you are experiencing low yields when labeling your amine-containing molecule with this compound, consider the following causes and solutions.
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis in aqueous buffers, which reverts the carboxyl group to its original state. • Prepare EDC and NHS solutions fresh. • Perform the activation at the optimal pH of 4.5-6.0 to improve stability. • Add the amine-containing molecule promptly after the activation step. |
| Suboptimal pH | The activation and amine coupling steps have different optimal pH ranges. • Use a two-step buffering system: Activate at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-7.5 (e.g., using PBS) for the reaction with the amine. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. • Store reagents desiccated at -20°C. • Warm vials to room temperature before opening to prevent condensation. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated carboxylic acid. • Perform a buffer exchange into an amine-free buffer (e.g., PBS or HEPES) before starting the conjugation. |
| Insufficient Molar Excess of Reagents | Inadequate amounts of coupling reagents can lead to incomplete activation. • Optimize the molar ratio of EDC/NHS to this compound. A common starting point is a 1.5 to 2-fold molar excess of EDC/NHS. |
Issue 2: Low Yield of TCO-Tetrazine Ligation
If the initial TCO-labeling is successful but the final ligation to your tetrazine-labeled molecule is inefficient, investigate these potential issues.
| Possible Cause | Recommended Solution(s) |
| Isomerization of TCO to CCO | The TCO moiety on your labeled molecule has isomerized to the less reactive CCO form. • Ensure proper storage of the TCO-labeled molecule (-20°C or below, protected from light). • Use the TCO-labeled molecule in the ligation reaction as soon as possible after preparation and purification. |
| Degradation of Tetrazine | Some tetrazine derivatives can be unstable, especially in the presence of reducing agents (e.g., DTT, TCEP) or at non-optimal pH. • If your protocol involves reducing agents, ensure they are removed (e.g., via a desalting column) before the addition of the tetrazine-labeled molecule. • Confirm the integrity of your tetrazine reagent by checking its characteristic color and/or UV-Vis absorbance. |
| Steric Hindrance | Bulky molecules conjugated to the TCO and tetrazine can physically block them from reacting. • The PEG36 spacer on this compound is designed to minimize this, but if the issue persists, consider linkers with longer PEG chains if available. |
| Incorrect Stoichiometry | An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. • While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5-2 fold) of the less critical or more stable component can drive the reaction to completion. |
| Precipitation of Reactants | Poor solubility of one or both conjugation partners can halt the reaction. • The PEG linker significantly improves water solubility. If precipitation occurs, consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF. |
Quantitative Data Summary
Table 1: pH-dependent Half-life of NHS-ester Hydrolysis
| pH | Temperature | Half-life | Citation(s) |
| 7.0 | 0-4°C | 4-5 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.5 | Room Temp | ~4 minutes (on a surface) | |
| 8.6 | 4°C | 10 minutes |
Table 2: Second-Order Rate Constants of TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Citation(s) |
| TCO (trans-cyclooctene) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | |
| General Range | Various | 1 to >1,000,000 |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on a protein.
Materials:
-
Protein solution in amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., Coupling Buffer, PBS pH 7.2-7.5). If not, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS stock solutions. Use a 20 to 50-fold molar excess of the TCO-PEG-acid linker over the protein. Use a 1.5 to 2-fold molar excess of EDC/Sulfo-NHS over the this compound.
-
Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to your protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column, performing dialysis, or using size-exclusion chromatography (SEC). The purified TCO-labeled protein is now ready for ligation with a tetrazine-labeled molecule.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol details the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule dissolved in a compatible solvent (e.g., DMSO, water)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the desired reaction buffer.
-
-
Ligation Reaction:
-
Combine the TCO-labeled protein and the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled protein.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be visually assessed by the disappearance of the tetrazine's pink/red color or monitored by UV-Vis spectroscopy.
-
-
Purification (Optional):
-
For many applications, the reaction is clean enough that no further purification is required. If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
References
TCO-PEG36-acid stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments with TCO-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability for this compound is the isomerization of the trans-cyclooctene (TCO) moiety to the less reactive cis-cyclooctene (CCO) isomer.[1] This isomerization leads to a loss of reactivity towards tetrazine, which is the basis of its use in click chemistry.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[2] It is not recommended to store TCO compounds in solution for extended periods.[1][2] If an aqueous stock solution must be prepared, it should be used fresh or stored at -80°C for short durations.[2]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of TCO derivatives in aqueous solutions can vary. Some TCO-functionalized molecules have been reported to be stable for weeks in aqueous buffered media at 4°C and a pH of 7.5. However, in complex biological media like cell culture medium or plasma, the isomerization to CCO can be rapid, with half-lives reported to be as short as ≤ 60 minutes and ≤ 15 minutes, respectively, for some TCO derivatives. The long PEG36 chain in this compound is generally stable against hydrolysis under physiological conditions.
Q4: Can I expect the PEG chain or the carboxylic acid to degrade during storage or use?
A4: The polyethylene glycol (PEG) chain is generally very stable and resistant to hydrolysis and enzymatic degradation. The terminal carboxylic acid is also a stable functional group under typical physiological conditions and is unlikely to degrade during storage or standard experimental procedures.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in TCO-tetrazine ligation | 1. Degradation of this compound: The TCO moiety may have isomerized to the unreactive CCO form due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Ensure it has been stored properly at -20°C as a solid and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. |
| 2. Suboptimal reaction conditions: The pH, temperature, or solvent may not be optimal for the ligation reaction. | 2. Ensure the reaction buffer is within the optimal pH range for TCO-tetrazine ligation (typically pH 6.5-7.5). While the reaction is often fast at room temperature, gentle heating (e.g., 37°C) may improve efficiency for some systems. | |
| 3. Presence of interfering substances: Thiols are known to promote the isomerization of TCO to CCO. | 3. If your sample contains thiols (e.g., DTT, BME), they should be removed prior to the addition of this compound. | |
| Inconsistent experimental results | 1. Variability in this compound activity: Different batches or improperly stored aliquots may have varying levels of active TCO. | 1. Always use fresh aliquots from a properly stored batch. Consider quantifying the active TCO concentration before use (see Experimental Protocols). |
| 2. Hydrophobicity of the TCO group: The TCO moiety can sometimes interact with hydrophobic regions of biomolecules, making it less accessible for reaction. | 2. The hydrophilic PEG36 spacer is designed to minimize this effect by increasing water solubility. However, if this is suspected, consider optimizing buffer conditions with non-ionic detergents. | |
| Formation of unexpected byproducts | 1. Side reactions of TCO: While highly specific for tetrazines, under certain conditions, the strained TCO ring can potentially undergo other reactions. | 1. Ensure the purity of all reactants and solvents. Degas solutions if working with oxygen-sensitive molecules. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Form | Solid | To minimize isomerization to CCO. |
| Storage Temperature | -20°C | To slow down the degradation process. |
| Storage Atmosphere | Desiccated, protected from light | To prevent hydrolysis and light-induced degradation. |
| Solution Storage | Use fresh or store at -80°C for short periods | TCO compounds have limited stability in solution. |
Table 2: Stability of TCO Derivatives in Various Media (Data for general TCO compounds, can be used as an estimate for this compound)
| Molecule | Buffer/Conditions | Stability Observation | Reference |
| TCO-functionalized molecules | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks | |
| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, 4°C for 4 weeks | Loses about 10.5% of its reactivity | |
| TCO derivatives | DMEM cell culture medium | Rapid isomerization to CCO with a half-life of ≤ 60 minutes | |
| TCO derivatives | Aged plasma | Rapid isomerization to CCO with a half-life of ≤ 15 minutes | |
| d-TCO derivatives | Phosphate buffered D₂O, pD 7.4 | No isomerization or decomposition noted after 14 days | |
| d-TCO derivatives | Human serum, room temperature | > 97% remained as the trans-isomer after 4 days |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol describes a stability-indicating HPLC method to monitor the isomerization of this compound to CCO-PEG36-acid.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Sample Preparation: Dilute the stock solution into PBS (or the buffer of interest) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from one of the vials and, if necessary, quench any reaction by freezing at -80°C.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the TCO and CCO isomers (e.g., a linear gradient from 10% to 90% B over 20 minutes).
-
Detection: Monitor the elution profile at a wavelength where the TCO moiety has some absorbance (e.g., around 210-220 nm). The CCO isomer will likely have a different retention time.
-
-
Data Analysis: Record the peak area of the this compound peak at each time point. Plot the percentage of the remaining this compound against time to determine the degradation kinetics (e.g., half-life).
Protocol 2: Monitoring TCO Isomerization by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR to observe the conversion of the trans-alkene of TCO to the cis-alkene of CCO.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent of choice in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. The olefinic protons of the trans-alkene in the TCO ring will have a characteristic chemical shift.
-
Incubation: Keep the NMR tube at a constant temperature (e.g., 25°C).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals. The appearance of new signals corresponding to the olefinic protons of the cis-alkene in the CCO ring and a decrease in the intensity of the TCO signals will indicate isomerization.
-
Data Analysis: The percentage of isomerization can be calculated by integrating the peaks corresponding to the TCO and CCO isomers.
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for TCO-tetrazine ligation issues.
References
Technical Support Center: TCO-PEG36-Acid Reactions and Steric Hindrance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving TCO-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a chemical modification reagent used in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] It features a trans-cyclooctene (TCO) group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The TCO group reacts with tetrazine-containing molecules through a fast and catalyst-free "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5] The long, hydrophilic PEG chain is designed to increase water solubility and minimize steric hindrance during conjugation. The carboxylic acid allows for the covalent attachment of this linker to primary amines on biomolecules like proteins or antibodies.
Q2: How does steric hindrance affect TCO-tetrazine reactions?
A2: Steric hindrance occurs when bulky chemical groups on or near the reactive TCO and tetrazine moieties obstruct their ability to approach each other, which is necessary for the reaction to occur. This can lead to several negative effects, including:
-
Reduced reaction rates and efficiency.
-
Lower product yields.
-
The need for more forcing reaction conditions (e.g., higher concentrations or longer reaction times).
Steric hindrance can arise from the structure of the TCO or tetrazine itself, or from the macromolecules (like proteins or antibodies) to which they are attached.
Q3: My TCO-tetrazine conjugation is showing low yield. What are the initial troubleshooting steps?
A3: Low yields in TCO-tetrazine conjugations, especially with large biomolecules, can often be attributed to several factors. A logical first step in troubleshooting is to assess the following:
-
Reactant Integrity: Ensure that your this compound and tetrazine reagents have not degraded. TCO compounds can isomerize to the non-reactive cis-cyclooctene (CCO) over time, and some tetrazines can be unstable in aqueous media. It is recommended to use freshly prepared solutions.
-
Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. It is advisable to empirically optimize the molar ratio, often using a slight excess (1.5-2 fold) of one reactant.
-
Reaction Conditions: Verify that the pH of the reaction buffer is within the optimal range (typically pH 6-9) and that the temperature and reaction time are appropriate.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, consider introducing a longer or more flexible spacer to improve accessibility. The PEG36 linker in this compound is designed for this purpose, but in cases of extreme steric hindrance, a different linker strategy may be needed. |
| Suboptimal pH | While the TCO-tetrazine reaction is generally not highly sensitive to pH, the stability of your biomolecules might be. Ensure the pH is within a range that maintains the integrity and solubility of your substrates. For reactions involving the conjugation of this compound to a primary amine via its carboxylic acid, the pH for the initial EDC/NHS activation is critical (typically pH 4.5-6.0 for EDC activation). |
| Low Reactant Concentration | For bimolecular reactions, higher concentrations can increase the reaction rate. If solubility allows, try performing the reaction at a higher concentration. |
| Reactant Degradation | TCO can isomerize to the less reactive cis-cyclooctene (CCO). Tetrazines can also degrade, particularly in the presence of thiols or under UV light. Use fresh reagents and protect them from light. |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Inaccurate Stoichiometry | Accurately quantify your starting materials. Use a reliable method like UV-Vis spectroscopy to determine the concentration of your stock solutions before setting up the reaction. A slight excess of the less sterically hindered or more stable component can drive the reaction to completion. |
| Side Reactions | Ensure your starting materials are pure. Impurities can lead to unwanted side reactions. If your biomolecules are sensitive to oxidation, degassing the reaction buffer can help prevent oxidation-related side products. |
| Precipitation of Reactants or Product | The PEG36 linker enhances aqueous solubility. However, if you observe precipitation, consider adding a small amount of a compatible organic co-solvent like DMSO or DMF. Always verify the compatibility of the co-solvent with your biological system. |
| Hydrophobic Interactions | In some cases, the TCO moiety can have hydrophobic interactions with the surface of a biomolecule, "masking" it and making it unavailable for reaction. The use of PEG linkers, as in this compound, can help mitigate this by increasing the hydrophilicity and extension of the reactive group away from the biomolecule's surface. |
Quantitative Data on Reaction Kinetics
The rate of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the solvent. Below is a summary of representative second-order rate constants.
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 Methanol/Water | ~2000 |
| axial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Faster than equatorial isomer |
| equatorial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Slower than axial isomer |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 366,000 ± 15,000 |
Note: "d-TCO" refers to a conformationally strained dioxolane-fused trans-cyclooctene, which exhibits enhanced reactivity. The axial isomer of TCO is generally more reactive than the equatorial isomer.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
-
Preparation of Reactants:
-
Dissolve the TCO-functionalized molecule (e.g., a protein previously modified with this compound) and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
-
Stoichiometry Calculation:
-
Determine the volumes of each reactant solution required to achieve the desired molar ratio. A slight molar excess (e.g., 1.5-fold) of the tetrazine reagent is often used as a starting point.
-
-
Reaction:
-
Mix the TCO and tetrazine solutions.
-
Incubate the reaction at room temperature for 30-60 minutes. For less reactive partners or to maximize yield, the incubation time can be extended to 2 hours or overnight at 4°C. In some cases, incubating at 37°C or 40°C can accelerate the reaction.
-
-
Monitoring (Optional):
-
The reaction progress can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic absorbance.
-
-
Purification:
-
Remove unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Storage:
-
Store the final conjugate at 4°C.
-
Protocol 2: Two-Step Conjugation of this compound to a Protein
This protocol first involves the activation of the carboxylic acid on this compound and its reaction with a primary amine on a protein, followed by the click reaction with a tetrazine-modified molecule.
Step A: Amine Coupling of this compound to a Protein
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.
-
EDC/NHS Activation:
-
Dissolve this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Protein Conjugation:
-
Add the activated this compound solution to the protein solution in the reaction buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Step B: TCO-Tetrazine Click Reaction
-
Follow Protocol 1 using the TCO-functionalized protein from Step A.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Post-Conjugation Purification of TCO-PEG31-Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess TCO-PEG36-acid following a conjugation reaction. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols for recommended purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual this compound can lead to several downstream issues. These include inaccurate characterization of the conjugate, reduced purity of the final product, potential for side reactions in subsequent steps, and possible interference with biological assays. For therapeutic applications, failure to remove excess reagents can impact the safety and efficacy of the drug product.
Q2: What are the most common methods for removing excess this compound?
A2: The most prevalent and effective techniques for purifying your conjugate from unreacted this compound are based on size and charge differences. These methods include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.[][2][3] The choice of method depends on factors such as the size of your conjugated molecule, the scale of your experiment, and the required final purity.
Q3: How do I choose the best purification method for my specific application?
A3: The selection of an appropriate purification strategy is critical for success. Consider the following:
-
Size Exclusion Chromatography (SEC): Ideal for achieving high purity at a lab scale. It separates molecules based on their hydrodynamic radius, making it very effective at separating a large conjugate from the smaller, excess this compound.[][4]
-
Tangential Flow Filtration (TFF): Highly scalable and suitable for larger volumes, making it a preferred method in bioprocessing. It is efficient for both purification and concentration of the final product.
-
Dialysis: A straightforward and cost-effective method for removing small molecule impurities. However, its efficiency for a larger PEG reagent like this compound (MW ≈ 1.8 kDa) depends on a significant size difference between the conjugate and the PEG reagent and the appropriate choice of membrane molecular weight cutoff (MWCO).
Q4: Can I use other chromatography techniques?
A4: Yes, other chromatographic methods can be employed, often as complementary steps.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. If your conjugate has a different net charge compared to the this compound, IEX can be a powerful purification tool.
-
Reversed-Phase Chromatography (RPC): Separates based on hydrophobicity. This can be effective, particularly for smaller conjugates or when a high degree of purity is required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor separation of conjugate and excess this compound using SEC. | Inappropriate column selection (pore size too large or too small). | Select a column with a fractionation range appropriate for the size difference between your conjugate and the ~1.8 kDa this compound. |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For example, using a buffer with higher ionic strength can reduce secondary interactions with the column matrix. | |
| Low recovery of the conjugate after TFF. | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step to remove larger aggregates. |
| Inappropriate membrane MWCO. | Ensure the MWCO of the TFF membrane is significantly smaller than your conjugate to prevent product loss into the permeate. | |
| Presence of this compound after dialysis. | Inadequate buffer exchange volume or frequency. | Increase the volume of the dialysis buffer and the frequency of buffer changes to maintain a high concentration gradient. |
| Incorrect MWCO of the dialysis membrane. | Use a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate but large enough to allow efficient passage of the this compound. |
Purification Method Comparison
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Lab Scale (mg to g) | High resolution and purity. | Limited sample loading capacity, potential for sample dilution. |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with cross-flow | Lab to Process Scale (g to kg) | Scalable, can concentrate the sample, reusable membranes. | Higher initial equipment cost, potential for membrane fouling. |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient | Lab Scale (µg to g) | Simple, low cost, gentle on the sample. | Slow process, may not be effective for complete removal of larger PEGs, can result in sample dilution. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing excess this compound from a protein conjugate.
Materials:
-
SEC column with an appropriate fractionation range (e.g., for separating proteins >30 kDa from a ~1.8 kDa PEG).
-
HPLC or FPLC system.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.
-
Conjugation reaction mixture.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a pre-determined flow rate. Collect fractions as the conjugate and the excess this compound elute from the column. The larger conjugate will elute first.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein and potentially a lower wavelength for the PEG if it has a chromophore) to determine the concentration and purity of the conjugate.
Workflow Diagram:
Caption: Workflow for purification using Size Exclusion Chromatography.
Tangential Flow Filtration (TFF)
This protocol outlines the steps for purifying and concentrating a bioconjugate using TFF.
Materials:
-
TFF system (pump, reservoir, pressure gauges, membrane holder).
-
TFF membrane cassette or hollow fiber with an appropriate MWCO.
-
Diafiltration Buffer (e.g., PBS).
-
Conjugation reaction mixture.
Procedure:
-
System Setup and Sanitization: Assemble the TFF system according to the manufacturer's instructions and sanitize it.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Concentration: Load the conjugation reaction mixture into the reservoir and start the pump. Concentrate the sample to a desired volume by allowing the permeate to flow out while the retentate (containing the conjugate) is recirculated.
-
Diafiltration (Buffer Exchange): Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes away the excess this compound and other small molecules. Perform several diavolumes (typically 5-10) to achieve the desired purity.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the final desired volume and recover the purified conjugate from the system.
Workflow Diagram:
Caption: Workflow for purification and concentration using Tangential Flow Filtration.
Dialysis
This protocol describes the use of dialysis for the removal of excess this compound.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO.
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis Buffer (e.g., PBS).
-
Conjugation reaction mixture.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave overnight. A total of 3-4 buffer changes is typical.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Workflow Diagram:
Caption: Workflow for purification using Dialysis.
References
Technical Support Center: PROTAC Synthesis with Long PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate long polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of PROTACs with long PEG linkers.
Problem: Low or No Yield of the Final PROTAC Product
Symptoms:
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LC-MS analysis shows little to no formation of the desired product.
-
Complex reaction mixture with multiple unidentifiable byproducts.
-
Starting materials remain largely unconsumed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | Optimize the order of synthesis. Couple the less bulky ligand to the PEG linker first. Consider using a more rigid linker component adjacent to a bulky ligand to extend it away from the reaction center. |
| Poor Solubility of Intermediates | Screen different solvents or solvent mixtures (e.g., DMF, DMSO, NMP, or mixtures with THF or DCM). Add solubilizing agents like a small percentage of a polar aprotic solvent. Perform the reaction at a higher temperature to improve solubility, but monitor for potential degradation. |
| Inefficient Coupling Chemistry | For amide bond formation, use stronger coupling reagents like HATU or HCTU. For "click chemistry" (CuAAC), ensure the use of a high-purity copper catalyst and a reducing agent like sodium ascorbate to maintain the Cu(I) oxidation state.[1] |
| Degradation of Starting Materials or Product | If using base-sensitive functional groups, avoid strongly basic conditions. Use milder bases like DIPEA instead of triethylamine. Protect sensitive functional groups during the synthesis and deprotect in the final steps. |
Problem: Difficulty in Purifying the PROTAC Product
Symptoms:
-
Broad, tailing peaks during HPLC purification.
-
Co-elution of the product with starting materials or byproducts.
-
Poor recovery of the product after purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| On-Column Aggregation | Optimize the mobile phase by adding organic modifiers or a small amount of acid (e.g., 0.1% TFA) or base.[2] Use a lower sample concentration for injection. Consider size-exclusion chromatography (SEC) as an alternative purification method. |
| Hydrophobicity and "Stickiness" | Use a different stationary phase for HPLC (e.g., a column with a different chemistry or pore size). Adjust the gradient steepness during HPLC to improve separation.[3][4] |
| High Molecular Weight and Flexibility | Employ preparative HPLC with a high-resolution column.[2] Size-exclusion chromatography (SEC) can be effective for separating large PROTACs from smaller impurities. |
Problem: Product Appears to be Aggregated
Symptoms:
-
The purified PROTAC has poor aqueous solubility.
-
Broad or multiple peaks observed during analytical SEC.
-
Dynamic Light Scattering (DLS) analysis indicates the presence of large particles.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Intermolecular Interactions | Modify the linker design to include more rigid or polar elements to disrupt aggregation-prone conformations. |
| High Hydrophobicity | While PEG linkers are hydrophilic, the overall molecule can still be hydrophobic. Consider introducing ionizable groups into the linker to improve solubility. |
| Concentration-Dependent Aggregation | Work with lower concentrations of the PROTAC solution. Screen different formulation buffers containing excipients like surfactants or cyclodextrins to improve solubility and prevent aggregation. |
Problem: Ambiguous Characterization of the Final PROTAC
Symptoms:
-
Broad or poorly resolved peaks in NMR spectra.
-
Difficulty in obtaining a clear molecular ion peak in mass spectrometry.
-
Discrepancies between expected and observed molecular weight.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| High Molecular Weight and Flexibility in NMR | Use a higher field strength NMR spectrometer (≥600 MHz). Employ specialized NMR techniques for large molecules, such as TROSY (Transverse Relaxation-Optimized Spectroscopy). Deuteration of parts of the molecule can simplify spectra. |
| Poor Ionization in Mass Spectrometry | Use a soft ionization technique like electrospray ionization (ESI). Optimize the ESI source parameters (e.g., spray voltage, capillary temperature). Use different adduct-forming cations (e.g., sodium, lithium) to aid in characterization. |
| Presence of a Mixture of Conformers | For NMR, consider acquiring spectra at different temperatures to potentially coalesce exchanging signals. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using long PEG linkers in PROTACs?
Long PEG linkers are primarily used to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic. The flexibility and length of PEG linkers can also be fine-tuned to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation and subsequent protein degradation.
Q2: How does the length of the PEG linker impact the degradation efficiency (DC50 and Dmax) of a PROTAC?
The length of the PEG linker has a critical impact on the degradation efficiency of a PROTAC. A linker that is too short may cause steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long can lead to a less stable or unproductive ternary complex, reducing the efficiency of ubiquitination. Therefore, there is often an optimal linker length for each specific target protein and E3 ligase pair, which must be determined experimentally.
Quantitative Impact of PEG Linker Length on PROTAC Performance
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 9 | >1000 | <20 | |
| 12 | ~500 | ~60 | ||
| 16 | ~100 | >80 | ||
| 19 | >1000 | <40 | ||
| 21 | >1000 | <20 | ||
| TBK1 | < 12 | No degradation | - | |
| 21 | 3 | 96 | ||
| 29 | 292 | 76 |
Q3: What are the key considerations for choosing a synthetic route for a PROTAC with a long PEG linker?
The choice of synthetic route should prioritize modularity and high-yielding reactions. Common strategies include:
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Amide bond formation: This is a robust and widely used method. It is advisable to use efficient coupling reagents like HATU or HCTU, especially when dealing with sterically hindered components.
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Click chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and orthogonal to many other functional groups, making it ideal for the final conjugation step.
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Order of addition: It is often beneficial to first synthesize the E3 ligase-linker and target protein-linker fragments separately and then couple them in the final step.
Q4: What are the best analytical techniques for characterizing PROTACs with long PEG linkers?
A combination of analytical techniques is essential for the comprehensive characterization of these complex molecules:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure. For these large and flexible molecules, advanced techniques like 2D NMR (COSY, HSQC) and TROSY may be necessary to resolve overlapping signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound.
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Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is particularly useful for detecting and quantifying aggregates.
Q5: How can I improve the aqueous solubility of my final PROTAC product?
If the final PROTAC with a long PEG linker still suffers from poor aqueous solubility, consider the following strategies:
-
Incorporate ionizable groups: Introducing basic nitrogen atoms into the linker, for instance, through heterocyclic scaffolds like piperazine or piperidine, can improve solubility.
-
Salt formation: If the PROTAC has an ionizable group, forming a salt can significantly enhance its solubility.
-
Formulation development: Using co-solvents, surfactants, or other excipients in the formulation can improve the solubility for in vitro and in vivo studies.
Experimental Protocols
General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol describes a general synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
Target protein ligand with a terminal alkyne group
-
E3 ligase ligand with a primary or secondary amine for coupling
-
HOOC-PEGn-N3 (bifunctional PEG linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol and water
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
Procedure:
Step 1: Coupling of E3 Ligase Ligand to the PEG Linker
-
Dissolve the E3 ligase ligand (1.0 eq) and HOOC-PEGn-N3 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the E3 ligase-PEG-azide intermediate by flash column chromatography or preparative HPLC.
Step 2: Click Chemistry to Couple the Target Protein Ligand
-
Dissolve the purified E3 ligase-PEG-azide intermediate (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in a mixture of tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Preparative HPLC Purification of PROTACs
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA
-
Sample dissolved in a minimal amount of DMSO or mobile phase
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the dissolved crude PROTAC sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 5% B to 95% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
SEC-MALS Analysis for PROTAC Aggregation
Equipment and Materials:
-
SEC system coupled with a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.
-
Size-exclusion column suitable for the molecular weight range of the PROTAC.
-
Mobile phase: A buffer in which the PROTAC is soluble and stable (e.g., phosphate-buffered saline). The mobile phase must be filtered and thoroughly degassed.
-
PROTAC sample dissolved in the mobile phase and filtered through a 0.1 µm filter.
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase until the detector baselines are stable.
-
Inject a known concentration of the PROTAC sample onto the SEC column.
-
Collect the data from the UV, MALS, and RI detectors as the sample elutes.
-
Use the software provided with the MALS instrument to analyze the data. The software will use the signals from the detectors to calculate the molar mass of the species eluting at each time point.
-
The resulting data will show the molecular weight distribution of the sample, allowing for the identification and quantification of monomers, dimers, and higher-order aggregates.
Visualizations
Caption: A typical workflow for PROTAC synthesis with troubleshooting points.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Logical relationship of PEG linker length to PROTAC efficacy.
References
troubleshooting unexpected byproducts in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine ligation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and unexpected byproducts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected byproducts in TCO-tetrazine ligation?
A1: Unexpected byproducts in TCO-tetrazine ligation can arise from several sources. The primary causes include the degradation of the tetrazine or TCO moieties, side reactions with nucleophiles present in the reaction mixture, and suboptimal reaction conditions. Tetrazine rings, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous environments or in the presence of nucleophiles like thiols.[1][2] Similarly, the stability of the TCO component can be compromised under certain conditions.
Q2: How can I minimize the degradation of my tetrazine reagent?
A2: Proper storage and handling are crucial for minimizing tetrazine degradation. Solid tetrazine reagents should be stored at -20°C to -80°C, protected from light and moisture.[1] Stock solutions should be prepared in a dry, amine-free organic solvent such as DMSO or DMF and aliquoted to avoid repeated freeze-thaw cycles.[1] For the ligation reaction itself, it is important to use buffers within a pH range of 6 to 9, as basic conditions can accelerate tetrazine degradation.[3] If your experimental conditions necessitate the presence of nucleophiles, consider using more stable tetrazine derivatives, such as those with electron-donating groups or sterically hindered structures.
Q3: My reaction is incomplete, leading to a mix of starting materials and the desired product. What should I do?
A3: Incomplete reactions are often a result of suboptimal stoichiometry or inaccurate quantification of reactants. It is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule. Accurately determine the concentration of your stock solutions using methods like UV-Vis spectroscopy before setting up the reaction. Additionally, ensure that the reaction is allowed to proceed for a sufficient duration. While many TCO-tetrazine ligations are complete within 30 to 60 minutes at room temperature, less reactive partners may require longer incubation times (up to 2 hours or overnight at 4°C).
Q4: I am observing non-specific labeling of my biomolecules. What is the likely cause?
A4: Non-specific labeling can occur if highly reactive tetrazines interact with nucleophilic residues on biomolecules, such as the thiol groups in cysteine. This is more prevalent with electron-poor tetrazines. To mitigate this, ensure your purification methods effectively remove any unreacted tetrazine after the initial labeling step. If non-specific labeling persists, consider using a tetrazine derivative with a better balance of reactivity and stability.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues encountered during TCO-tetrazine ligation experiments.
Issue 1: Presence of a Major Unidentified Byproduct
If you observe a significant byproduct in your reaction mixture, follow this troubleshooting workflow to identify its source.
Caption: A logical workflow for troubleshooting unidentified byproducts.
Experimental Protocol: Stability Analysis of Reactants
-
Tetrazine Stability:
-
Prepare a solution of your tetrazine-functionalized molecule in the reaction buffer.
-
Incubate the solution under the same conditions as your ligation reaction (temperature, duration).
-
Analyze the sample at different time points using LC-MS to detect any degradation products.
-
-
TCO Stability:
-
Prepare a solution of your TCO-functionalized molecule in the reaction buffer.
-
Incubate and analyze as described for the tetrazine stability test.
-
Issue 2: Low Yield of the Desired Conjugate
Low yields can be caused by various factors, from incorrect stoichiometry to reactant degradation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Verification |
| Incorrect Stoichiometry | Use a slight molar excess (1.05-1.5x) of the tetrazine reagent. | Titrate one reactant against the other while monitoring product formation by HPLC or LC-MS. |
| Inaccurate Reactant Concentration | Re-quantify stock solutions using a reliable method (e.g., UV-Vis spectroscopy). | Confirm the molar extinction coefficient of the tetrazine. |
| Tetrazine/TCO Degradation | Perform stability analysis of each reactant individually under reaction conditions (see protocol above). | Analyze individual reactants by LC-MS over time. |
| Suboptimal pH | Ensure the reaction pH is between 6 and 9. | Run the reaction in a series of buffers with varying pH values to find the optimum. |
| Insufficient Reaction Time | Increase the incubation time or gently increase the temperature (e.g., to 37°C). | Monitor the reaction progress over a longer time course. |
Visualizing the Ligation and Potential Side Reactions
Understanding the intended reaction pathway and potential side reactions is crucial for troubleshooting.
References
effect of reaction time on TCO-PEG36-acid conjugation
Technical Support Center: TCO-PEG36-acid Conjugation
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this compound conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the two-stage conjugation process involving this compound. The overall process consists of:
-
Amide Coupling: Activation of the carboxylic acid on this compound using EDC/NHS chemistry and subsequent reaction with a primary amine-containing molecule.
-
TCO-Tetrazine Ligation: The bioorthogonal "click" reaction between the newly formed TCO-functionalized molecule and a tetrazine-labeled molecule.
Stage 1: EDC/NHS Amide Coupling
Q1: My EDC/NHS coupling reaction is showing low or no yield. What are the possible causes and solutions?
A1: Low yield in EDC/NHS coupling can be attributed to several factors:
-
Hydrolysis of Reagents: EDC and NHS are highly sensitive to moisture. It is crucial to handle these reagents in a dry environment and allow them to warm to room temperature before opening to prevent condensation. Always use freshly prepared solutions of EDC and NHS, as they are prone to hydrolysis in aqueous buffers.
-
Incorrect pH: The two steps of the reaction have different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. A common choice is MES buffer.
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.5. PBS, borate, or bicarbonate buffers are suitable for this step.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-activated this compound, leading to a lower yield of the desired conjugate. Ensure that the buffer used for the coupling step is free of primary amines.
-
Insufficient Reagent Concentration: A molar excess of EDC and NHS over the carboxylic acid groups is generally recommended to drive the reaction forward. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.
-
Suboptimal Reaction Time: While the activation step is relatively short (15-30 minutes), the coupling reaction may require 1-2 hours at room temperature or can be performed overnight at 4°C to maximize yield.
Q2: I am observing precipitation during my EDC/NHS coupling reaction. What should I do?
A2: Precipitation can occur due to several reasons:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers.
-
High EDC Concentration: In some cases, very high concentrations of EDC can lead to precipitation of the protein. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
-
Low Solubility of Reactants: If your amine-containing molecule has low aqueous solubility, consider using a small percentage of an organic co-solvent like DMSO or DMF. However, ensure that the co-solvent is compatible with the stability and activity of your biomolecule.
Stage 2: TCO-Tetrazine Ligation
Q3: How can I monitor the progress of the TCO-tetrazine reaction?
A3: The TCO-tetrazine ligation is an extremely fast reaction. Several methods can be used to monitor its progress:
-
UV-Vis Spectrophotometry: The reaction can be conveniently monitored by the disappearance of the characteristic color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][2]
-
HPLC or LC-MS: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the consumption of reactants and the formation of the product.[1][3]
Q4: My TCO-tetrazine ligation appears to be slow or incomplete. What could be the issue?
A4: While this reaction is known for its rapid kinetics, several factors can influence its rate:
-
Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow down the reaction. The flexible PEG36 spacer on the this compound is designed to minimize this issue.
-
Reagent Instability:
-
TCO Degradation: TCOs can be sensitive to thiols and low pH.[1] Store TCO reagents under an inert atmosphere and protected from light.
-
Tetrazine Degradation: Some tetrazines can degrade in aqueous buffers, especially at basic pH. It is advisable to use freshly prepared solutions.
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.5-fold) of one reactant can help drive the reaction to completion.
-
Low Reactant Concentration: Although the reaction is fast, at very low concentrations, the reaction time will be longer. If possible, increasing the concentration of the reactants can accelerate the conjugation.
Quantitative Data on Reaction Times
The following tables summarize the effect of reaction time on the two stages of the conjugation process.
Table 1: Effect of Reaction Time on EDC/NHS Amide Coupling Efficiency
| Reaction Stage | Reaction Time | Temperature | Typical Yield | Notes |
| Activation | 15 - 30 minutes | Room Temp. | N/A | Activation of this compound with EDC/NHS. |
| Coupling | 1 - 2 hours | Room Temp. | >85% | Reaction of activated TCO-PEG36-NHS with an amine. |
| Coupling | Overnight | 4°C | >85% | Can be beneficial for sensitive biomolecules. |
| Coupling (High EDC Conc.) | 10 - 20 minutes | Room Temp. | High | Higher EDC concentrations can significantly reduce reaction time. |
Table 2: Effect of Reaction Time on TCO-Tetrazine Ligation Efficiency
The TCO-tetrazine ligation is characterized by its exceptionally fast second-order rate constants, often leading to very rapid reaction completion.
| Tetrazine/TCO Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (at 10 µM) | Time to >99% Completion |
| Slow Reacting Pair | ~1,000 | ~1.15 minutes | ~7.6 minutes |
| Moderately Fast Pair | ~30,000 | ~2.3 seconds | ~15 seconds |
| Very Fast Pair | >1,000,000 | < 0.1 seconds | < 1 second |
Data compiled from multiple sources indicating the range of reaction kinetics. The reaction is often considered complete within minutes for most applications.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Protein
Materials:
-
This compound
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4 (amine-free)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the amine-containing protein into the Coupling Buffer to a concentration of 1-5 mg/mL.
-
Prepare EDC/Sulfo-NHS: Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.
-
Activate this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the TCO-linker over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: TCO-Tetrazine Ligation
Materials:
-
TCO-functionalized molecule (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-functionalized molecule and the tetrazine-labeled molecule in the Reaction Buffer.
-
Ligation:
-
Mix the TCO- and tetrazine-containing solutions. A 1:1 or a slight molar excess (e.g., 1.5-fold) of the tetrazine reagent is recommended.
-
Incubate at room temperature. The reaction is typically very fast and can be complete within 10-60 minutes.
-
-
Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in absorbance of the tetrazine at ~520 nm using a spectrophotometer.
-
Purification: If necessary, the final conjugate can be purified from any excess unreacted material using size-exclusion chromatography (SEC).
Visualizations
Caption: Workflow for the two-stage this compound conjugation process.
Caption: Troubleshooting logic for this compound conjugation issues.
References
Validation & Comparative
Validating TCO-PEG36-Acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The conjugation of molecules like TCO-PEG36-acid to proteins or other biomolecules enables innovative approaches in areas such as antibody-drug conjugates (ADCs) and targeted drug delivery. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the resulting conjugate. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the successful conjugation of this compound, supported by experimental data and detailed protocols.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) stands as the definitive method for confirming the successful conjugation of this compound. It directly measures the mass-to-charge ratio (m/z) of molecules, providing unambiguous evidence of the covalent addition of the PEG linker. The key advantages of mass spectrometry are its high precision and accuracy, allowing for the determination of the exact molecular weight of the conjugate and the degree of labeling (i.e., the number of PEG molecules attached to the protein). Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.
Alternative Validation Techniques
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. These methods are often more readily available and can be used for routine analysis or as complementary techniques.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in a visible upward shift in the band corresponding to the conjugated protein compared to the unconjugated protein. However, PEGylated proteins often exhibit anomalous migration on SDS-PAGE, leading to smeared or broadened bands, which can make accurate molecular weight determination difficult. This is due to the interaction between the polyethylene glycol (PEG) chains and the SDS detergent.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein and excess reagents. A shift in the retention time is indicative of a successful conjugation. While useful for assessing purity and reaction completion, HPLC does not provide a direct measurement of the molecular weight of the conjugate.
Comparison of Validation Methods
The following table summarizes the key performance characteristics of mass spectrometry and alternative methods for the validation of this compound conjugation.
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | SDS-PAGE | HPLC (SEC & RP-HPLC) |
| Principle | Measures mass-to-charge ratio | Separation by molecular weight | Separation by size or hydrophobicity |
| Information Provided | Exact molecular weight, degree of labeling, purity | Apparent molecular weight, visual confirmation of conjugation | Retention time shift, purity, aggregation |
| Accuracy | High | Low to moderate | Moderate |
| Resolution | High | Low | Moderate to High |
| Quantitative? | Yes | Semi-quantitative | Yes |
| Key Advantage | Unambiguous confirmation of conjugation | Simple, widely available | Good for purity assessment |
| Key Limitation | Requires specialized equipment and expertise | Band smearing with PEGylated proteins, inaccurate MW | Indirect evidence of conjugation |
Experimental Protocols
Mass Spectrometry Validation of this compound Conjugation (MALDI-TOF)
This protocol is adapted for the analysis of a protein conjugated with this compound.
1. Sample Preparation:
- The purified protein conjugate should be buffer-exchanged into a volatile buffer, such as 10 mM ammonium acetate, to remove non-volatile salts that can interfere with ionization. This can be achieved using spin desalting columns.
- The final concentration of the conjugate should be approximately 1 mg/mL.
2. Matrix Preparation:
- Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of 1:1 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water.
3. Spotting:
- Mix the protein conjugate solution and the matrix solution in a 1:2 ratio.
- Spot 1 µL of the mixture onto a MALDI plate and allow it to air dry completely, allowing for co-crystallization of the sample and matrix.
4. Data Acquisition:
- Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.
- The instrument is calibrated using a standard protein mixture with known molecular weights.
- Acquire spectra over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.
5. Data Analysis:
- The resulting spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound molecules.
- The mass of the this compound linker (MW: 1827.2 Da) is added to the mass of the unconjugated protein for each conjugation event.[3] For example, a protein with a single this compound conjugation will show a mass shift of +1827.2 Da.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the conjugation of this compound to a protein and its subsequent validation by mass spectrometry.
References
The Influence of TCO-PEG-Acid Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the advanced linker technologies, the trans-cyclooctene-polyethylene glycol-acid (TCO-PEG-acid) linker system offers a bioorthogonal conjugation strategy with the potential to modulate the ADC's pharmacological properties. The length of the PEG component within this linker system can significantly impact the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. This guide provides an objective comparison of how varying PEG lengths in TCO-PEG-acid linkers can affect ADC performance, supported by experimental data and detailed methodologies.
The Balancing Act: Linker Length and ADC Performance
The incorporation of a PEG spacer in an ADC linker serves multiple purposes, primarily to enhance hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[1][2] However, the choice of PEG length is a trade-off between enhancing in vivo performance and potentially reducing in vitro potency.[1][2]
Short PEG Chains (e.g., PEG1-PEG4):
-
Advantages: May lead to better ADC stability by keeping the payload closer to the antibody's steric shield.[3]
-
Disadvantages: May not be sufficient to overcome the hydrophobicity of certain payloads, potentially leading to aggregation and faster clearance.
Long PEG Chains (e.g., PEG8-PEG24):
-
Advantages: Generally enhance pharmacokinetic properties, leading to longer circulation half-life and increased tumor accumulation. This can be particularly beneficial for hydrophobic payloads.
-
Disadvantages: Can sometimes lead to a decrease in in vitro cytotoxicity. The increased distance between the payload and the antibody might also affect the efficiency of payload release in some cases.
Data Presentation: A Comparative Analysis
While direct comparative studies on a series of TCO-PEG-acid linkers of varying lengths are limited in publicly available literature, the following tables summarize the general trends and provide illustrative quantitative data from studies on PEGylated ADCs.
Table 1: Qualitative Comparison of Different TCO-PEG-Acid Linker Lengths on ADC Properties
| Property | Short PEG Linker (e.g., PEG1-4) | Medium PEG Linker (e.g., PEG8-12) | Long PEG Linker (e.g., PEG24) |
| Hydrophilicity | Moderate Increase | Significant Increase | High Increase |
| Aggregation Tendency | Potentially Higher | Reduced | Significantly Reduced |
| In Vitro Cytotoxicity (IC50) | Generally Lower (More Potent) | May Slightly Increase | May Increase |
| Plasma Half-life (t1/2) | Shorter | Longer | Longest |
| Plasma Clearance | Faster | Slower | Slowest |
| Tumor Accumulation | Moderate | Enhanced | Potentially Highest |
| In Vivo Efficacy | Dependent on Payload & Target | Often Improved | Generally Improved |
| Tolerability | May be Lower | Often Improved | Generally Improved |
Table 2: Illustrative Quantitative Data on the Effect of PEG Linker Length on ADC Efficacy (Data synthesized from various studies on PEGylated ADCs)
| Linker | Payload | Target | In Vitro IC50 | Plasma Half-life | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | MMAE | HER2 | ~5 ng/mL | 19.6 min | Moderate | |
| 4 kDa PEG | MMAE | HER2 | ~32.5 ng/mL (6.5-fold increase) | 49.2 min (2.5-fold increase) | Improved | |
| 10 kDa PEG | MMAE | HER2 | ~112.5 ng/mL (22.5-fold increase) | 219.0 min (11.2-fold increase) | Most Improved | |
| Non-PEGylated | DM1 | CD30 | - | - | >20% body weight loss at 50 mg/kg | |
| PEG12 | DM1 | CD30 | - | - | Minimal body weight loss at 50 mg/kg |
Note: The data in this table is illustrative of the general effects of PEGylation and is not specific to TCO-PEG-acid linkers. The exact impact of linker length is context-dependent and will vary based on the antibody, payload, and target antigen.
Mandatory Visualization
References
A Comparative Analysis of T-CO and Other Bioorthogonal Handles for Biological Research and Drug Development
For researchers, scientists, and drug development professionals seeking to leverage bioorthogonal chemistry, the choice of a chemical handle is a critical decision that influences the efficiency, specificity, and biocompatibility of their applications. This guide provides an objective comparison of trans-cyclooctene (TCO) with other prominent bioorthogonal handles, supported by experimental data, detailed protocols, and clear visualizations to inform the selection of the most suitable tool for a given research need.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine stands out for its exceptionally fast kinetics and high specificity, making it a cornerstone of modern bioorthogonal chemistry.[1][2] This reaction's speed is particularly advantageous for applications requiring rapid labeling at low concentrations, such as in live-cell imaging and in vivo pre-targeting strategies.[2][3]
Performance Comparison of Bioorthogonal Handles
The selection of a bioorthogonal reaction is often a trade-off between reaction kinetics, stability of the reactants and products, and potential cytotoxicity. The following tables summarize key quantitative performance metrics for TCO and other widely used bioorthogonal handles.
| Bioorthogonal Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Limitations |
| IEDDA Cycloaddition | TCO - Tetrazine | Up to 10⁷[4] | Exceptionally fast kinetics, catalyst-free, highly specific, stable product | TCO can be susceptible to thiol-promoted isomerization |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) - Azide | ~1 | Catalyst-free, good biocompatibility | Slower kinetics compared to TCO-tetrazine ligation |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne - Azide | 10² - 10³ | Fast kinetics, high yield | Requires copper catalyst which can be toxic to cells |
| Staudinger Ligation | Phosphine - Azide | ~10⁻³ | First widely used bioorthogonal reaction, good for intracellular applications | Slow kinetics, phosphine reagents can be prone to air oxidation |
| Tetrazole Ligation | Tetrazole - Alkene | Fast (photo-initiated) | Spatiotemporal control through photoactivation | Requires UV light which can be damaging to cells |
Detailed Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments used to characterize and compare the performance of these handles.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This protocol is used to measure the rapid reaction kinetics of bioorthogonal reactions, particularly the TCO-tetrazine ligation.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction by following the disappearance of the characteristic absorbance of the tetrazine at a specific wavelength (typically between 510 and 550 nm).
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (kobs).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the TCO derivative in excess: k₂ = kobs / [TCO].
-
Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of kobs versus [TCO] and obtain a more accurate k₂ from the slope of this plot.
-
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins, one functionalized with a TCO and the other with a tetrazine.
Materials:
-
TCO-modified Protein 1 in PBS, pH 7.4
-
Tetrazine-modified Protein 2 in PBS, pH 7.4
-
PBS, pH 7.4
Procedure:
-
Prepare solutions of TCO-Protein 1 and Tz-Protein 2 in PBS.
-
Mix the two protein solutions in a 1:1 molar ratio. The reaction is typically performed at low micromolar concentrations.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
The conjugate can be purified from unreacted proteins using size-exclusion chromatography.
Visualizing Bioorthogonal Chemistry
To better understand the principles behind these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Pre-targeting workflow using TCO-tetrazine ligation.
References
Assessing the In Vivo Stability of TCO-PEG36-Acid Conjugates: A Comparative Guide
For researchers engaged in the development of targeted therapeutics and in vivo imaging agents, the stability of bioorthogonal conjugation reagents is paramount. Trans-cyclooctene (TCO) moieties, particularly when coupled with long polyethylene glycol (PEG) chains like in TCO-PEG36-acid, are frequently employed for their rapid kinetics in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines. However, the inherent reactivity of the strained TCO ring raises critical questions about its stability in a complex biological environment. This guide provides a comparative assessment of the in vivo stability of this compound conjugates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug development pipelines.
Comparative Stability of Click Chemistry Reagents
The in vivo stability of a click chemistry handle is a crucial determinant of its utility, directly impacting the efficiency of in vivo ligation and the overall pharmacokinetic profile of the conjugated molecule. The primary instability of TCO arises from its potential to isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be accelerated by endogenous molecules such as thiols and copper-containing proteins.[1][2] The inclusion of a long, hydrophilic PEG chain, such as PEG36, can enhance water solubility and potentially shield the TCO group, thereby influencing its stability and biodistribution.
| Reagent Family | Common Examples | Reported In Vivo Half-life/Stability Characteristics | Key Advantages | Key Disadvantages |
| trans-Cyclooctenes | TCO, d-TCO, s-TCO | Variable; TCO can isomerize to the less reactive CCO. Half-life of ASO-TCO in mouse brain reported as 3.3 days.[1] Highly reactive TCOs can be stabilized by complexation with Ag(I).[2] | Extremely fast reaction kinetics with tetrazines.[] | Prone to isomerization, potential for off-target reactions. Not recommended for long-term storage. |
| Cyclooctynes | DBCO, BCN | Generally considered more stable than TCO in many ligation conditions. DBCO shows good stability but can be unstable in the presence of reducing agents like TCEP. | High stability and good reaction kinetics with azides (SPAAC). No need for a copper catalyst. | Slower kinetics compared to the TCO-tetrazine reaction. Can be bulky and hydrophobic, potentially affecting cellular penetration. |
| Norbornenes | Norbornene derivatives | Generally more stable than other strained alkenes used in IEDDA reactions. | High stability in various reaction conditions. | Significantly slower IEDDA kinetics compared to TCO. |
| Tetrazines | Dipyridyl-s-tetrazine, Diphenyl-s-tetrazine | Stability can be tuned by modifying functional groups. Less stable tetrazines react more rapidly. Tetrazine-H can be unstable in some ligation conditions. | Extremely fast reaction kinetics with TCO. | Can be unstable, requiring careful selection for in vivo applications. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of the in vivo stability of this compound conjugates is crucial. Below are detailed protocols for key experiments.
Serum Stability Assay
This assay evaluates the stability of the TCO-conjugate in the presence of serum components.
Protocol:
-
Preparation of Conjugate: Synthesize the this compound conjugate with the molecule of interest (e.g., antibody, oligonucleotide).
-
Incubation: Incubate the TCO-conjugate at a final concentration of 10-50 µM in fresh serum (e.g., mouse, human) at 37°C. Include control samples in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: Precipitate serum proteins using a suitable method, such as acetonitrile precipitation. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the conjugate and its potential degradation products by LC-MS/MS. To distinguish between the reactive TCO and the non-reactive CCO isomer, a "click" reaction with a tetrazine-functionalized probe can be performed on the collected samples prior to analysis. The unreacted conjugate (CCO form) and the clicked product can then be quantified.
-
Data Interpretation: Calculate the percentage of intact, reactive TCO-conjugate remaining at each time point relative to the 0-hour time point.
Biodistribution Studies
These studies determine the organ and tissue distribution of the radiolabeled TCO-conjugate over time.
Protocol:
-
Radiolabeling: Radiolabel the this compound conjugate with a suitable PET or SPECT isotope (e.g., 89Zr, 18F).
-
Animal Model: Administer the radiolabeled conjugate intravenously to a cohort of relevant animal models (e.g., tumor-bearing mice).
-
Time Points: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize a subset of animals.
-
Tissue Harvesting: Dissect and weigh major organs and tissues (e.g., blood, tumor, liver, spleen, kidneys, muscle).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will reveal the clearance profile and any potential off-target accumulation. Studies have shown that a higher TCO-to-antibody ratio can lead to increased liver uptake and decreased blood concentrations.
In Vivo Metabolite Analysis
This analysis identifies and quantifies the metabolic products of the TCO-conjugate in vivo.
Protocol:
-
Dosing: Administer a non-radiolabeled or radiolabeled version of the TCO-conjugate to the animal model.
-
Sample Collection: Collect blood, urine, and feces at various time points.
-
Sample Preparation: Process the collected samples to extract the conjugate and its metabolites. This may involve protein precipitation, solid-phase extraction, or other purification methods.
-
Analytical Method: Analyze the extracts using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector.
-
Metabolite Identification: Characterize the chemical structure of any detected metabolites. For TCO-conjugates, a key focus is to identify the presence of the isomerized CCO form.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological interactions, the following diagrams are provided.
Caption: Workflow for assessing in vivo stability.
Caption: In vivo fate of TCO-conjugates.
References
A Comparative Guide to Antibody Labeling: Characterization of TCO-PEG36-Acid Labeled Antibodies
For researchers, scientists, and professionals in drug development, the precise and stable conjugation of molecules to antibodies is paramount for the efficacy of diagnostics, therapeutics, and research tools. This guide provides a comprehensive comparison of antibody labeling using TCO-PEG36-acid with two conventional methods: N-hydroxysuccinimide (NHS)-ester and maleimide chemistry. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed choice of conjugation strategy.
Executive Summary
This compound enables a bioorthogonal "click chemistry" approach to antibody labeling, offering high specificity and rapid reaction kinetics. This method involves the activation of the carboxylic acid group on the TCO-PEG36 linker with EDC and NHS to form an amine-reactive NHS ester, which then couples to lysine residues on the antibody. This two-step, one-pot reaction provides a stable amide bond. In contrast, traditional NHS-ester and maleimide chemistries offer simpler one-step procedures but come with their own sets of advantages and limitations regarding stability and specificity.
Performance Comparison
The choice of labeling chemistry significantly impacts the performance of the final antibody conjugate. Key parameters for comparison include labeling efficiency, stability of the conjugate, and the retention of antibody activity post-conjugation.
| Feature | This compound | NHS-Ester | Maleimide |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Free thiols (e.g., reduced Cysteine) |
| Reaction Chemistry | EDC/NHS-mediated amidation followed by bioorthogonal click reaction | Acylation | Michael addition |
| Specificity | High, due to the bioorthogonal nature of the TCO-tetrazine reaction. | Moderate, reacts with available primary amines. | High, specific to free sulfhydryl groups. |
| Reaction Speed | Fast (TCO-tetrazine click reaction is very rapid). | Fast. | Moderate. |
| Stability of Linkage | TCO group can isomerize over time, but the amide bond is very stable. The TCO-tetrazine linkage is also highly stable.[1] | Stable amide bond. | Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[2][3] |
| Effect on Antibody Function | Generally low impact on antigen binding, especially with optimized DOL.[4] | Can potentially affect antigen binding if lysines in the binding site are modified. | Site-specific conjugation can minimize impact on antigen binding. |
| Degree of Labeling (DOL) Control | Can be controlled by adjusting the molar ratio of reagents. | Can be controlled by adjusting the molar ratio of reagents. | Dependent on the number of available free thiols. |
| Serum Stability | TCO-conjugated antibodies have shown good stability in serum.[5] | Generally stable. | Can exhibit instability in serum due to exchange reactions with thiol-containing molecules like albumin. |
Experimental Protocols
Detailed methodologies for antibody labeling are crucial for reproducibility and success. Below are protocols for this compound, NHS-ester, and maleimide labeling.
Protocol 1: this compound Labeling of Antibodies via EDC/NHS Chemistry
This protocol describes the activation of this compound and its conjugation to an antibody.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Solution (1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody into Coupling Buffer to a final concentration of 2-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated TCO-PEG36-Sulfo-NHS ester solution to the antibody solution at a desired molar excess (e.g., 10- to 20-fold).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the TCO-labeled antibody using a desalting column to remove excess reagents.
-
Protocol 2: NHS-Ester Labeling of Antibodies
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 8.0-8.5)
-
Dye-NHS ester
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Dissolve the NHS-ester dye in anhydrous DMSO to make a 10 mM stock solution.
-
Add the dye stock solution to the antibody solution at a 10-fold molar excess.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Purify the conjugate using a desalting column.
Protocol 3: Maleimide Labeling of Antibodies
Materials:
-
Antibody (1-2 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated dye/molecule
-
Cysteine solution (10 mM)
-
Desalting columns
Procedure:
-
Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
Add the maleimide-activated molecule (dissolved in DMSO) to the reduced antibody at a 5-fold molar excess.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding cysteine to a final concentration of 1 mM.
-
Purify the conjugate using a desalting column.
Characterization of Labeled Antibodies
Thorough characterization is essential to ensure the quality and functionality of the antibody conjugate.
-
Degree of Labeling (DOL): Determined by UV-Vis spectroscopy (for dye-labeled antibodies) or mass spectrometry (MALDI-TOF or LC-MS) for all conjugates.
-
Antibody Integrity: Assessed by SDS-PAGE and size-exclusion chromatography (SEC) to check for aggregation or fragmentation.
-
Antigen Binding Affinity: Evaluated by ELISA or surface plasmon resonance (SPR) to determine if the conjugation has affected the antibody's binding kinetics (KD).
-
Functionality: Assessed in cell-based assays (e.g., flow cytometry, immunofluorescence) or in vivo studies.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological mechanisms.
Caption: Experimental workflow for this compound antibody labeling.
Caption: CAR-T cell activation initiated by a TCO-labeled antibody construct.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of TCO-PEG36-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with linkers to enhance their stability, solubility, and pharmacokinetic profiles is a cornerstone of modern drug development. Among the various bioconjugation strategies, the use of Poly(ethylene glycol) (PEG) has been a long-standing gold standard. The TCO-PEG36-acid linker, which incorporates a trans-cyclooctene (TCO) group for bioorthogonal click chemistry, represents a specific application of PEGylation technology. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, offering a comparison with alternative linker technologies, supported by experimental data and detailed protocols.
The Dual Nature of PEG: Biocompatibility and Its Challenges
PEG is a hydrophilic, flexible, and non-toxic polymer that has been widely used in FDA-approved therapeutics. Its primary advantage lies in its ability to create a hydrophilic shield around the conjugated molecule, which can reduce enzymatic degradation, decrease immunogenicity, and prolong circulation half-life. However, the widespread use of PEG has led to the emergence of the "PEG dilemma." A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs and potential hypersensitivity reactions. Furthermore, as PEG is not biodegradable, concerns about its potential for long-term tissue accumulation and associated toxicity persist.[1][2][3][4]
This compound: A Tool for Bioorthogonal Conjugation
This compound is a heterobifunctional linker that combines a long-chain PEG molecule (36 ethylene glycol units) with a TCO group and a carboxylic acid. The TCO moiety allows for highly efficient and specific conjugation to molecules containing a tetrazine group through an inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes. The carboxylic acid end can be used to attach the linker to amine-containing molecules. This specific and rapid conjugation method is advantageous for creating well-defined bioconjugates.
While the TCO-tetrazine reaction itself is considered biocompatible and proceeds under mild, catalyst-free conditions, the overall biocompatibility of a this compound conjugate is largely influenced by the PEG component and the conjugated molecule itself.
Biocompatibility Assessment: A Multi-faceted Approach
Evaluating the biocompatibility of any bioconjugate is a critical step in preclinical development. It involves a series of in vitro and in vivo tests to assess potential adverse effects. The key aspects of biocompatibility evaluation are summarized in the table below, along with a comparison of what is generally known about PEG-based conjugates and potential advantages of alternative linkers.
| Biocompatibility Parameter | This compound Conjugates (Expected Performance) | Alternative Linkers (e.g., Polysarcosine, Polypeptides) |
| Cytotoxicity | Generally low, as PEG is non-toxic. The toxicity of the conjugate is primarily determined by the payload.[5] | Also generally low, with some alternatives demonstrating potentially lower intrinsic toxicity. |
| Immunogenicity | Potential for pre-existing anti-PEG antibodies to cause accelerated clearance and hypersensitivity. The PEG chain can also act as a hapten, inducing an immune response. | Some alternatives, like polysarcosine, are considered less immunogenic than PEG. |
| In Vivo Toxicity | High molecular weight PEGs may accumulate in tissues, leading to cellular vacuolation, particularly in the kidneys and spleen, with long-term or high-dose administration. | Biodegradable alternatives can be broken down and cleared from the body, potentially reducing long-term toxicity. |
| Hemocompatibility | Generally good, with low potential to induce hemolysis or platelet activation. | Varies by linker, but many alternatives are designed to be highly hemocompatible. |
Experimental Protocols for Biocompatibility Evaluation
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate biocompatibility. Below are protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound conjugate and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound conjugate, unconjugated molecule, and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vitro Hemolysis Assay
This assay evaluates the potential of a biomaterial to damage red blood cells.
Materials:
-
Fresh human or animal blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
This compound conjugate and control articles
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Incubation: Add the this compound conjugate at various concentrations to the RBC suspension. Include positive and negative controls. Incubate for 2-4 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Acute Toxicity Study
This study provides information on the potential adverse effects of a single dose of the conjugate.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound conjugate and vehicle control
-
Dosing and blood collection equipment
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.
-
Dosing: Administer a single dose of the this compound conjugate via the intended clinical route (e.g., intravenous). Include a vehicle control group.
-
Observation: Observe the animals for clinical signs of toxicity, mortality, and changes in body weight daily for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Blood Analysis: Collect blood at specified time points for hematology and clinical chemistry analysis.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the logical relationships in biocompatibility evaluation, the following diagrams are provided.
References
- 1. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Targeted Protein Degradation: A Comparative Guide to PROTAC Activity Validation with a TCO-PEG36-acid Linker
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. This guide provides an objective comparison of PROTAC performance, with a specific focus on the validation of PROTACs incorporating a TCO-PEG36-acid linker, against other common linker strategies. Supported by experimental data, this document details the methodologies for key validation assays and presents signaling pathways and experimental workflows using clear visual diagrams.
The efficacy of a PROTAC is fundamentally linked to the composition of its linker, the molecular bridge connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker is not a passive spacer; its length, flexibility, and chemical properties profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] This guide delves into the validation of PROTACs featuring a this compound linker, a tool for "clickable" or bioorthogonal PROTAC assembly, and compares its performance characteristics with those of traditional polyethylene glycol (PEG) and alkyl linkers.
Quantitative Comparison of PROTAC Linker Performance
The effectiveness of a PROTAC is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[1] The following tables summarize experimental data comparing the degradation efficiency of PROTACs with different linker types.
Table 1: Performance Comparison of a Bioorthogonal TCO-Linker PROTAC with a Conventional PEG-Linker PROTAC
| PROTAC Name | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker State |
| TCO-ARV-771 | TCO-PEG | BRD4 | HeLa | Inactive | No Degradation | Caged (Inactive) |
| Activated TCO-ARV-771 | PEG (released) | BRD4 | HeLa | ~400 (Comparable to ARV-771)[1] | >90 (Comparable to ARV-771)[2] | Released (Active) |
| ARV-771 | PEG | BRD2/3/4 | 22Rv1 | <5[3] | >90 | N/A |
*Note: The TCO-ARV-771 is a "caged" or prodrug form of the PROTAC ARV-771. It becomes active upon a bioorthogonal click reaction with a tetrazine-containing molecule, which releases the active PROTAC, ARV-771. The data for the activated form is inferred from studies showing comparable degradation to the parent compound at the same concentration.
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BET Proteins | PEG | - | <1 | >90% |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96% |
| BRD4 | PEG | 1-2 PEG units | >5000 | Reduced |
| BRD4 | PEG | 4-5 PEG units | <500 | - |
Experimental Protocols
Accurate and reproducible data are essential for the validation of PROTAC activity. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency on the day of treatment. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Subsequently, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the resulting dose-response curves.
Synthesis of a TCO-Linked PROTAC (General Workflow)
The this compound linker enables a modular "click chemistry" approach to PROTAC synthesis.
-
Functionalization of a Binding Moiety: One of the binding ligands (either for the target protein or the E3 ligase) is chemically modified to incorporate a tetrazine group.
-
Ligation via iEDDA Click Reaction: The tetrazine-functionalized ligand is then reacted with the this compound linker through an inverse electron-demand Diels-Alder (iEDDA) reaction. This reaction is highly efficient and proceeds under mild, biocompatible conditions.
-
Coupling of the Second Binding Moiety: The remaining carboxylic acid on the PEG linker is activated and coupled to the second binding ligand to complete the PROTAC synthesis.
-
Purification and Characterization: The final PROTAC product is purified using methods such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear illustration of the underlying biological pathways and experimental procedures.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Western Blotting.
Caption: Logical Relationship of Linker Properties.
References
A Comparative Analysis of TCO-PEG Linkers in Pretargeting Strategies for Enhanced Drug Delivery and Molecular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in pretargeting strategies. This guide provides a comprehensive comparison of trans-cyclooctene (TCO)-polyethylene glycol (PEG) linkers, leveraging experimental data to elucidate the impact of linker composition on reaction kinetics, biodistribution, and tumor targeting efficiency.
The inverse-electron demand Diels-Alder (IEDDA) reaction between a TCO-modified targeting moiety (e.g., an antibody) and a tetrazine (Tz)-bearing payload is a cornerstone of modern pretargeting approaches.[1][2] The PEG linker, which connects the TCO to the antibody, is not merely a spacer but a crucial element that influences the overall performance of the system.[3][4] Its properties, particularly its length and hydrophilicity, can significantly modulate the reactivity of the TCO group, the pharmacokinetics of the antibody conjugate, and the subsequent in vivo performance of the pretargeting system.[3]
The Pretargeting Workflow: A Two-Step Approach
The fundamental principle of pretargeting involves a two-step process. First, a TCO-conjugated antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from systemic circulation. In the second step, a small, rapidly clearing radiolabeled tetrazine is administered, which then reacts specifically with the TCO-functionalized antibody at the target location. This strategy aims to improve the target-to-background ratio of the imaging or therapeutic agent, thereby enhancing efficacy and reducing off-target toxicity.
Comparative Analysis of TCO-PEG Linker Performance
The choice of linker can significantly impact the pretargeting outcome. Key performance parameters to consider are the reaction kinetics of the TCO-tetrazine ligation and the in vivo biodistribution of the components.
Reaction Kinetics
The speed of the IEDDA reaction is crucial for efficient in vivo "click" chemistry. While the intrinsic reactivity of the TCO and tetrazine moieties is the primary driver, the linker can exert a steric influence. The second-order rate constants for the reaction between TCO-functionalized molecules and tetrazines are exceptionally fast, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.
| TCO-Linker Construct | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| dTCO-amide | methyl-tetrazine-NHS | 1,064 | |
| dTCO-PEG-amide | methyl-tetrazine-NHS | 10,553 | |
| PeptoBrush-TCO | DOTA-Tz | 13,000 - 750,000 |
This table summarizes kinetic data from different studies and is intended for qualitative comparison, as experimental conditions may vary.
In Vivo Biodistribution and Tumor Uptake
The length of the PEG linker has a pronounced effect on the biodistribution of the tetrazine probe and the overall efficiency of the pretargeting system. Longer PEG chains generally increase the hydrophilicity and circulation time of the probe. However, this can be a double-edged sword, as excessively long linkers might lead to slower clearance and potentially higher background signals.
The following table summarizes biodistribution data from various studies, highlighting the impact of different TCO-PEG linkers on tumor uptake and clearance.
| TCO-Antibody Conjugate | Tetrazine Probe | Time p.i. of Tz | Tumor (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Tumor/Blood Ratio | Reference |
| U36-TCO (27:1) | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | 72 h | 3.3 ± 0.5 | 10.3 ± 1.5 | 0.4 ± 0.1 | 1.1 ± 0.2 | 8.25 | |
| U36-TCO (6:1) | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | 72 h | 1.6 ± 0.3 | 5.5 ± 1.1 | 0.2 ± 0.0 | 0.8 ± 0.1 | 8.0 | |
| 35A7-TCO | [¹⁷⁷Lu]Lu-Tz-1 (PEG₃) | 24 h | 3.5 ± 2.0 | 0.8 ± 0.3 | 0.1 ± 0.0 | 2.5 ± 0.5 | 35.0 | |
| 35A7-TCO | [¹⁷⁷Lu]Lu-Tz-2 (PEG₇) | 24 h | 6.3 ± 4.3 | 0.3 ± 0.1 | 0.1 ± 0.0 | 1.8 ± 0.3 | 63.0 | |
| 35A7-TCO | [¹⁷⁷Lu]Lu-Tz-3 (PEG₁₁) | 24 h | 2.5 ± 1.7 | 0.2 ± 0.1 | 0.1 ± 0.0 | 1.2 ± 0.1 | 25.0 | |
| CC49-TCO | [¹⁷⁷Lu]Lu-DOTA-PEG₁₁-Tz | 50 h | ~6.0 | ~1.0 | ~0.2 | ~1.5 | ~30.0 |
%ID/g values are presented as mean ± SD where available.
Studies have shown that hydrophilic PEG linkers can improve the reactivity of TCO conjugated to antibodies, potentially by preventing the hydrophobic TCO moiety from "burying" itself within the protein structure. One study found that a PEG linker alone maintained about 40% of TCO reactivity, while a short alkyl chain (valeric acid) surprisingly yielded 60% reactivity. However, an amphiphilic linker containing both valeric acid and PEG performed worse than either linker type alone.
Structural Comparison of TCO-PEG Linkers
The length of the PEG chain is a key variable in linker design. Shorter linkers may not be sufficient to overcome steric hindrance from the antibody, while overly long linkers could introduce excessive flexibility or alter the pharmacokinetics of the conjugate.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of TCO-PEG linkers for pretargeting.
Protocol 1: Conjugation of TCO-PEG-NHS to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
TCO-PEG-NHS Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 40-fold molar excess of the TCO-PEG-NHS stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by purifying the antibody conjugate using a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the TCO-to-antibody ratio using MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance. Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based assay.
Protocol 2: In Vivo Pretargeting and Biodistribution Study
Materials:
-
Tumor-bearing mouse model (e.g., xenograft)
-
TCO-conjugated antibody
-
Radiolabeled tetrazine probe
-
Saline or other appropriate vehicle for injection
-
Gamma counter
Procedure:
-
Antibody Administration (Step 1): Intravenously inject the tumor-bearing mice with the TCO-conjugated antibody (e.g., 100 µg per mouse).
-
Accumulation and Clearance: Allow the antibody to accumulate at the tumor and clear from the circulation. This pretargeting interval is typically 24-72 hours and needs to be optimized for each antibody.
-
Tetrazine Administration (Step 2): After the pretargeting interval, intravenously inject the mice with the radiolabeled tetrazine probe (e.g., 1-5 MBq).
-
Biodistribution Analysis: At various time points after the tetrazine injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Organ Harvesting: Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and determine the tumor-to-background ratios.
Protocol 3: Stopped-Flow Kinetic Analysis
Materials:
-
TCO-PEG compound
-
Tetrazine compound
-
Appropriate solvent (e.g., 50:50 MeOH/H₂O)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the TCO-PEG compound and the tetrazine in the chosen solvent.
-
Kinetic Measurement: The reaction is monitored by following the disappearance of the characteristic tetrazine absorbance at ~520-540 nm.
-
Pseudo-First-Order Conditions: The experiment is performed under pseudo-first-order conditions by using a large excess (e.g., 10-fold or greater) of the TCO-PEG compound relative to the tetrazine.
-
Data Acquisition: The stopped-flow instrument rapidly mixes the two reactants, and the change in absorbance over time is recorded.
-
Rate Constant Calculation: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO-PEG compound.
Conclusion
The selection of a TCO-PEG linker is a critical step in the design of a pretargeting system. The length and composition of the linker directly influence the reactivity of the TCO group, the pharmacokinetics of the antibody conjugate, and ultimately, the tumor-to-background ratios achievable in vivo. While longer PEG chains can improve solubility and circulation time, an optimal balance must be struck to ensure efficient clearance and high tumor uptake. The experimental data presented in this guide demonstrate that there is no one-size-fits-all solution; the ideal linker will depend on the specific antibody, payload, and therapeutic or diagnostic application. Careful empirical evaluation, following the protocols outlined above, is essential for the successful development of novel pretargeted strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TCO-PEG36-acid
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TCO-PEG36-acid, a valuable tool in bioconjugation and proteomics. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile
Based on this data, this compound should be handled with caution, considering the following potential hazards:
-
Mild Skin Irritation: May cause irritation upon contact with the skin.
-
Suspected Genetic Defects: May be harmful to genetic material.
-
Potential Carcinogen: May cause cancer.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Given these potential risks, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE:
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes and face from splashes of the chemical, whether in solid or solution form. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A disposable lab coat or gown. | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. | To prevent inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound from receipt to disposal is critical for a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
It is important to note that TCO compounds are not recommended for long-term storage due to their potential to isomerize, which can affect their reactivity.
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Experimental Protocols
This compound is primarily used in two key bioconjugation reactions: EDC/NHS coupling to primary amines and the "click chemistry" reaction with tetrazine-containing molecules.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
In a separate tube, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS to the this compound solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess reagents by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal "click" reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.[1][2][3]
Materials:
-
TCO-labeled molecule (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Solution Preparation: Dissolve the TCO-labeled and tetrazine-labeled molecules in the Reaction Buffer.
-
Ligation: Mix the two solutions. A 1:1 molar ratio is often used, though a slight excess of one component may be beneficial.
-
Incubation: The reaction is typically rapid and can be incubated for 30 minutes to 2 hours at room temperature.[3]
-
Purification (if necessary): If unreacted components need to be removed, size-exclusion chromatography can be used.
The following diagram illustrates the general workflow for handling this compound in a typical bioconjugation experiment.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and any associated waste is a critical final step in the handling process.
-
Waste Collection: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should also be collected in a labeled hazardous waste container. Do not pour any solutions containing this compound down the drain. While polyethylene glycol itself is biodegradable, the functional groups and other reagents used in the reactions may not be.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Decontamination Procedures
In the event of a spill or for routine cleaning of equipment, follow these decontamination procedures:
-
Spills:
-
For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a hazardous waste container.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
-
Equipment Decontamination:
-
Wash glassware and equipment that have come into contact with this compound with a detergent solution and rinse thoroughly with water.
-
For equipment that cannot be immersed, wipe down the surfaces with a detergent solution.
-
The following diagram outlines the decision-making process for the safe disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in drug development and scientific understanding.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
